molecular formula C8H10N2O2 B076661 Ethyl 2-aminoisonicotinate CAS No. 13362-30-6

Ethyl 2-aminoisonicotinate

Cat. No.: B076661
CAS No.: 13362-30-6
M. Wt: 166.18 g/mol
InChI Key: XVBZFXZNJAFCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-aminoisonicotinate is a high-purity, versatile heterocyclic building block of significant importance in medicinal chemistry and drug discovery. This compound features a pyridine ring system with two strategically positioned functional groups: an electron-donating amino group and an electron-withdrawing ester moiety. This unique electronic configuration makes it an invaluable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. Its primary research applications include serving as a key scaffold in the development of kinase inhibitors, receptor antagonists, and various small molecule therapeutics. The amino group readily undergoes diazotization and subsequent functionalization, enabling the creation of diverse chemical libraries. Concurrently, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, transamidated, or reduced, providing multiple vectors for molecular diversification. Researchers utilize this compound extensively in the construction of complex molecules targeting cancer, neurological disorders, and infectious diseases, leveraging its ability to participate in metal-catalyzed cross-coupling reactions and cyclocondensation reactions to form fused polycyclic systems. This compound is supplied with comprehensive analytical data (including 1H NMR, HPLC, and Mass Spectrometry) to guarantee identity and purity, ensuring reproducible results in your synthetic campaigns. Store in a cool, dry place, protected from light.

Properties

IUPAC Name

ethyl 2-aminopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBZFXZNJAFCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426743
Record name Ethyl 2-aminoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13362-30-6
Record name Ethyl 2-aminoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Aminoisonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Aminoisonicotinate from 2-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-aminoisonicotinate from 2-aminoisonicotinic acid. The primary method detailed is the Fischer-Speier esterification, a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols. This process is widely utilized in the pharmaceutical and chemical industries for its efficiency and scalability.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials. The molecule's structure, featuring a pyridine ring with both an amino and an ethyl ester group, allows for a diverse range of chemical modifications, making it a versatile building block in drug discovery and development. The synthesis from 2-aminoisonicotinic acid is a direct and common route, typically achieved through acid-catalyzed esterification with ethanol.

The Fischer esterification is an equilibrium-controlled reaction.[1][2] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[2][3] This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed during the reaction.[2][3]

Reaction Scheme

The overall chemical transformation is the esterification of the carboxylic acid group of 2-aminoisonicotinic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄), to yield this compound and water.

G cluster_0 Fischer Esterification 2-Aminoisonicotinic Acid H2SO4 + H₂SO₄ (catalyst) 2-Aminoisonicotinic Acid->H2SO4 Ethanol Heat Δ (Heat) Ethanol->Heat H2SO4->Ethanol This compound Heat->this compound Water This compound->Water

Figure 1: Overall reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound based on established Fischer esterification protocols for similar substrates.[4]

ParameterValueNotes
Reactants
2-Aminoisonicotinic Acid1.0 molar equivalentStarting material.
Ethanol (Absolute)1.0 - 2.0 molar equivalentsReactant and can also be used as a solvent. An excess shifts the equilibrium to the product side.[3]
Toluene0.3 - 8.0 (weight ratio to acid)Optional solvent, can aid in azeotropic removal of water.
Catalyst
Sulfuric Acid (conc.) or Solid Acid Catalyst (HND230)0.01 - 0.1 (weight ratio to acid)A strong acid is required to protonate the carboxylic acid.
Reaction Conditions
Temperature50 - 65 °C (initial) then refluxInitial stirring at a lower temperature followed by heating to reflux to remove water.[4]
Reaction Time3 - 6 hoursMonitored by TLC or LC-MS until completion.
Work-up & Purification
NeutralizationSaturated NaHCO₃ solutionTo quench the acid catalyst.
Extraction SolventEthyl Acetate or DichloromethaneTo isolate the product from the aqueous phase.
Drying AgentAnhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic phase.
Yield
Product Yield96 - 98% (based on similar reactions)[4]The yield is highly dependent on the efficiency of water removal.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials and Equipment:

  • Round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reflux condenser

  • Dean-Stark apparatus (optional, if using an azeotropic solvent like toluene)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • 2-Aminoisonicotinic acid

  • Absolute ethanol

  • Toluene (optional)

  • Concentrated sulfuric acid or a solid acid catalyst

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a 500 mL four-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-aminoisonicotinic acid (e.g., 246.2 g).

  • Addition of Reagents: To the flask, add toluene (e.g., 123.1 g) and absolute ethanol (e.g., 92.1 g, 2 mol).[4]

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 2.5 g of a solid acid catalyst or a few milliliters of concentrated sulfuric acid) to the stirred mixture.

  • Reaction: The mixture is then slowly heated to 55 °C and stirred at this temperature for 4 hours.[4]

  • Water Removal: After the initial stirring period, the temperature is raised to reflux to facilitate the removal of water. If a Dean-Stark trap is used with toluene, water will be collected azeotropically. The reaction is considered complete when no more water is collected.[4]

  • Cooling and Catalyst Recovery: Once the reaction is complete, the mixture is cooled to room temperature. If a solid acid catalyst was used, it can be recovered by filtration.

  • Solvent Removal: The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove toluene and excess ethanol.

  • Work-up: The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to obtain a light yellow clear liquid or solid.[4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis and purification process.

G Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine 2-Aminoisonicotinic Acid, Ethanol, and Catalyst Heat Heat to 55°C for 4h, then Reflux Reactants->Heat Stirring Cool Cool to Room Temperature Heat->Cool Reaction Completion Filter Filter (if solid catalyst) Cool->Filter Concentrate Concentrate under Vacuum Filter->Concentrate Extract Dissolve in Ethyl Acetate, Wash with NaHCO₃ and Brine Concentrate->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Final_Concentrate Concentrate to Yield Crude Product Dry->Final_Concentrate Purify Recrystallization or Column Chromatography Final_Concentrate->Purify Final_Product Pure this compound Purify->Final_Product

Figure 2: Step-by-step workflow of the synthesis and purification process.

The mechanism of the Fischer esterification proceeds through several key steps, as illustrated in the following diagram.

G Fischer Esterification Mechanism Protonation 1. Protonation of Carbonyl Oxygen Attack 2. Nucleophilic Attack by Ethanol Protonation->Attack Proton_Transfer 3. Proton Transfer Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Product This compound + H₃O⁺ Deprotonation->Product

Figure 3: The mechanism of the acid-catalyzed Fischer esterification.

Conclusion

The synthesis of this compound from 2-aminoisonicotinic acid via Fischer esterification is a robust and high-yielding method suitable for both laboratory and industrial scales. Careful control of reaction conditions, particularly the removal of water, is crucial for maximizing the yield. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS Number 13362-30-6: Chemical Properties and Safety Data

This technical guide provides a comprehensive overview of the chemical properties and safety data for the compound with CAS number 13362-30-6, identified as Ethyl 2-aminoisonicotinate. The information is compiled and presented to meet the needs of researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Chemical Identification and General Properties

This compound is an organic compound that serves as a key raw material and intermediate in various fields of organic synthesis.[1][2][3] It is primarily utilized in the pharmaceutical, agrochemical, and dyestuff industries.[2][3][4] In the pharmaceutical sector, it is a crucial intermediate for developing new drugs, including those for treating type 2 diabetes and dementia, as well as compounds for anti-inflammatory and antimicrobial research.[2][4]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 13362-30-6
Chemical Name This compound[1]
Synonyms 2-AMINO-ISONICOTINIC ACID ETHYL ESTER, ETHYL 2-AMINO-4-PYRIDINECARBOXYLATE, this compound[1][3][5]
Molecular Formula C₈H₁₀N₂O₂[1][4]
Molecular Weight 166.18 g/mol [1][4]
InChI Key XVBZFXZNJAFCHL-UHFFFAOYSA-N[3]
SMILES CCOC(=O)c1ccnc(N)c1

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental procedures.

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance Off-white to yellow solid powder/crystal.[1][2][3][6]
Melting Point 123.5-123.6 °C[1][2]
125 °C[6]
114-132 °C[4][7]
Boiling Point 307.2 °C at 760 mmHg[1][2]
Density 1.193 g/cm³[1]
Flash Point 139.6 °C[1]
Water Solubility Slightly soluble in water.[1][2][3]
pKa 4.97 ± 0.11 (Predicted)[1][2]
Refractive Index 1.559[1]
Vapor Pressure 0.001 mmHg at 25°C[1]

Safety and Handling

This compound is classified as a hazardous substance, requiring careful handling and adherence to safety protocols.[8] It is known to cause skin and serious eye irritation.[5][6][7]

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Pictogram GHS07Exclamation Mark[3]
Signal Word Warning[3][5][8]
Hazard Statements H315Causes skin irritation.[5][6][7]
H319Causes serious eye irritation.[3][5][6][7]
H335May cause respiratory irritation.[7]
Precautionary - Prevention P264Wash skin thoroughly after handling.[5][6][7]
P280Wear protective gloves/eye protection/face protection.[5][6][7][8]
Precautionary - Response P302 + P352IF ON SKIN: Wash with plenty of water.[5][6][7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]
P332 + P313If skin irritation occurs: Get medical advice/attention.[5][7]
P337 + P313If eye irritation persists: Get medical advice/attention.[5][7]
P362Take off contaminated clothing and wash before reuse.[5][7]
Precautionary - Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[7][8]
P405Store locked up.[7][8]
Precautionary - Disposal P501Dispose of contents/container to an approved waste disposal plant.[7][8]
Toxicological Information

Detailed toxicological studies are not widely available in the public domain.[5][9] The available safety data sheets indicate that there is no data available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5] The compound is not listed as a carcinogen by IARC or NTP.[7]

First Aid Measures

Standard first aid measures should be followed in case of exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, consult a physician.[6][7][8]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[6][7][8]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[8]

Storage and Handling Recommendations
  • Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid dust formation.[5][7][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Keep in a dark place, sealed from moisture.[1][2][3] Some sources recommend storage at room temperature, while others suggest refrigeration (0-8 °C).[1][4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of CAS 13362-30-6 are not provided in the referenced safety data sheets. These documents typically report the results of standardized tests without detailing the specific methodologies.

For the benefit of researchers, below is a description of the general, standardized methodologies typically employed for determining such data:

  • Melting Point: Commonly determined using the capillary method with a melting point apparatus or by Differential Scanning Calorimetry (DSC), following OECD Guideline 102.

  • Boiling Point: Determined using methods like the distillation method or ebulliometer, as described in OECD Guideline 103.

  • Water Solubility: Typically measured using the flask method or the column elution method according to OECD Guideline 105.

  • Acute Toxicity (e.g., LD50): Assessed through studies on animal models (e.g., rats) via different routes of exposure (oral, dermal, inhalation), following specific OECD guidelines such as 420 (Acute Oral Toxicity - Fixed Dose Procedure), 402 (Acute Dermal Toxicity), or 403 (Acute Inhalation Toxicity).

  • Skin and Eye Irritation: Evaluated using in vivo (e.g., rabbit) or in vitro models according to OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).

Visualized Workflows and Logic

To aid in the practical application and handling of this compound, the following diagrams illustrate key logical and procedural workflows.

G Diagram 1: General Handling and First Aid Workflow cluster_0 Handling & Exposure Prevention cluster_1 In Case of Exposure cluster_2 First Aid Response start Chemical Handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Use in Well-Ventilated Area start->ventilation avoid_contact Avoid Skin/Eye Contact & Dust Formation start->avoid_contact exposure Exposure Occurs avoid_contact->exposure If Prevention Fails skin Skin Contact exposure->skin Route eye Eye Contact exposure->eye Route inhalation Inhalation exposure->inhalation Route wash_skin Wash with Soap & Water skin->wash_skin rinse_eyes Rinse Eyes for 15 min eye->rinse_eyes fresh_air Move to Fresh Air inhalation->fresh_air medical Seek Medical Attention if irritation persists wash_skin->medical rinse_eyes->medical fresh_air->medical

Caption: Logical workflow for handling and first aid response.

G Diagram 2: Application Workflow in Synthesis cluster_0 Starting Material cluster_1 Synthesis & Development cluster_2 Final Product Application start This compound (CAS 13362-30-6) synthesis Organic Synthesis (Reaction with other reagents) start->synthesis intermediate Novel Intermediate Compound synthesis->intermediate purification Purification & Analysis (Chromatography, Spectroscopy) intermediate->purification api Active Pharmaceutical Ingredient (API) or Agrochemical Compound purification->api pharma Pharmaceuticals (e.g., Anti-diabetic, Anti-inflammatory) api->pharma agro Agrochemicals (e.g., Pesticides, Herbicides) api->agro other Other Uses (e.g., Dyestuffs, Materials) api->other

Caption: Generalized workflow from intermediate to final product.

References

Navigating the Solubility Landscape of Ethyl 2-aminoisonicotinate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminoisonicotinate, a key intermediate in the synthesis of novel pharmaceutical compounds, presents a critical challenge in process development and formulation: its solubility. Understanding the solubility of this pyridine derivative in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing stable formulations. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for its quantitative determination, and analogous data from structurally similar compounds to inform solvent selection and experimental design.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This equilibrium is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. Factors influencing the solubility of this compound include:

  • Molecular Structure: The presence of both a polar amino group and a relatively non-polar ethyl ester group gives the molecule a mixed polarity.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent will significantly impact its ability to solvate the this compound molecule.

  • Temperature: Generally, solubility increases with temperature, although exceptions exist.

  • Crystalline Form: Different polymorphs of a compound can exhibit different solubilities.

Qualitative Solubility Profile of this compound

Published data on the solubility of this compound is primarily qualitative. The compound is generally described as being soluble in methanol and slightly soluble in water.[1] This information suggests that polar protic solvents are effective at dissolving this compound, likely due to hydrogen bonding interactions with the amino group and the carbonyl of the ester. Its limited solubility in water is expected for a molecule with a significant non-polar component.

Quantitative Solubility Data

Table 1: Quantitative Solubility of 2-Aminopyridine in Various Organic Solvents

SolventTemperature (K)Molar Fraction Solubility (x₁)
Acetone288.15 - 313.15Data available in cited literature
Chloroform288.15 - 318.15Data available in cited literature
Ethyl Acetate288.15 - 323.15Data available in cited literature

Note: The quantitative data for 2-aminopyridine requires accessing the full-text of the cited research to extract the specific molar fraction values at each temperature.[2] The reference indicates that the solubility was measured across the specified temperature ranges.

Experimental Protocol for Determining Solubility

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that a true equilibrium is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original, undiluted saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess Solute (this compound) B Add Known Volume of Solvent A->B to vial C Shake at Constant Temperature (24-72h) B->C D Settle & Withdraw Supernatant C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample E->F G Analyze via HPLC or UV-Vis F->G H Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents remains to be fully characterized in publicly available literature, this guide provides a foundational understanding of its solubility profile. The qualitative data indicates a preference for polar protic solvents. For precise quantitative measurements, the detailed experimental protocol provided offers a robust methodology. Researchers can leverage the analogous data from structurally similar compounds as a preliminary guide for solvent screening. A systematic approach to determining the solubility of this compound will undoubtedly facilitate its effective use in pharmaceutical research and development, leading to more efficient and scalable synthetic and formulation processes.

References

A Technical Guide to Ethyl 2-aminoisonicotinate and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminoisonicotinate, a pyridine carboxylate derivative, serves as a versatile scaffold in medicinal chemistry. Its unique structural features, including a pyridine ring, an amino group, and an ethyl ester, provide multiple points for chemical modification, leading to a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and mechanisms of action of this compound and its key derivatives, with a focus on their potential as anticancer and antimicrobial agents.

Chemical Properties and Synthesis

This compound is a white to light yellow crystalline powder with a molecular weight of 166.18 g/mol .[1][2] It is soluble in methanol and slightly soluble in water.[3] The synthesis of this compound and its derivatives often involves multistep reactions, starting from commercially available precursors.

Experimental Protocol: One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids

A concise method for synthesizing a variety of mono- or di-substituted 2-amino isonicotinic acids involves a one-pot reaction reminiscent of the Guareschi-Thorpe Condensation.[4][5]

Materials:

  • 2,4-dioxo-carboxylic acid ethyl esters

  • Ethyl 3-amino-3-iminopropionate hydrochloride

  • Aqueous basic media

Procedure:

  • Condense the 2,4-dioxo-carboxylic acid ethyl ester with ethyl 3-amino-3-iminopropionate hydrochloride in an aqueous basic medium.

  • The reaction proceeds through an in situ hydrolysis of the imino ester, followed by condensation with the diketone ester.

  • A transition intermediate is formed, which undergoes selective decarboxylation and cyclization to yield the final 2-amino isonicotinic acid derivative.

  • This method avoids the need for harsh decarboxylation conditions and allows for the synthesis of a wide range of substituted products with overall yields of 60–79%.[5]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the quantitative data for some of the most potent derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
Derivative ClassCompoundCell Line: MCF-7 (Breast Cancer)Cell Line: HT-29 (Colon Cancer)Cell Line: HepG2 (Liver Cancer)Cell Line: A549 (Lung Cancer)Cell Line: K562 (Leukemia)Reference(s)
Thienopyrimidine Compound V0.10----[6]
Compound 423.2->100--[6][7]
Pyrazole Compound 375.21----[8]
Compound 59--2.0--[8]
Compound 50--0.71--[8]
Compound 4a--->100>100[9]
Compound 5aweak--potentpotent[9]
Quinoline Compound 3a-23 nM---[10]
Compound 3f-25 nM---[10]

Note: '-' indicates data not available.

Table 2: Antimicrobial Activity of Thiazole Derivatives of this compound
CompoundTarget OrganismMIC (µg/mL)Reference(s)
Benzo[d]thiazole Derivative 13 S. aureus (MRSA)50-75[1]
E. coli50-75[1]
A. niger50-75[1]
Benzo[d]thiazole Derivative 14 S. aureus (MRSA)50-75[1]
E. coli50-75[1]
A. niger50-75[1]
2-aminothiazole Derivative 8 En. cloacaePotent[11]

Note: MIC stands for Minimum Inhibitory Concentration.

Table 3: Enzyme Inhibition by this compound Derivatives
Derivative ClassTarget EnzymeIC50/Ki (µM)Reference(s)
Quinoline EGFR71 nM (Compound 5a)[10]
HER-231 nM (Compound 5a)[10]
Pyrazole CDK20.45 (Compound 11)[12]
Thiazole MurB-[11]
CYP51-[11]

Note: '-' indicates data not available.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound derivatives are attributed to their ability to modulate specific cellular signaling pathways.

Induction of Apoptosis via Bcl-2 Family Proteins

Several pyrazole derivatives of this compound have been shown to induce apoptosis in cancer cells.[8][12] The mechanism involves the regulation of the Bcl-2 family of proteins, which are key regulators of programmed cell death.

  • Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is often overexpressed in cancer cells, promoting their survival. Certain pyrazole derivatives have been found to decrease the expression of Bcl-2.[8][12]

  • Upregulation of Bax: Conversely, these derivatives can increase the expression of the pro-apoptotic protein Bax.[8][12]

The altered ratio of Bax to Bcl-2 leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptotic cell death.

apoptosis_pathway Pyrazole Derivative Pyrazole Derivative Bcl-2 Bcl-2 Pyrazole Derivative->Bcl-2 Bax Bax Pyrazole Derivative->Bax Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Apoptosis induction by pyrazole derivatives.
Dual Inhibition of EGFR and HER-2 Signaling

Certain quinoline-based derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[10] These receptor tyrosine kinases are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and differentiation.

The binding of these inhibitors to the ATP-binding site of the kinase domain of both EGFR and HER-2 prevents their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways.[13][14] This dual inhibition leads to a potent antiproliferative effect.

egfr_her2_pathway cluster_membrane Cell Membrane EGFR EGFR PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway MAPK Pathway MAPK Pathway EGFR->MAPK Pathway HER-2 HER-2 HER-2->PI3K/Akt Pathway HER-2->MAPK Pathway Quinoline Derivative Quinoline Derivative Quinoline Derivative->EGFR Quinoline Derivative->HER-2 Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival MAPK Pathway->Cell Proliferation & Survival antimicrobial_workflow cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell Thiazole Derivative_B Thiazole Derivative MurB Enzyme MurB Enzyme Thiazole Derivative_B->MurB Enzyme Peptidoglycan Synthesis Peptidoglycan Synthesis MurB Enzyme->Peptidoglycan Synthesis Cell Wall Disruption_B Cell Wall Disruption Peptidoglycan Synthesis->Cell Wall Disruption_B Thiazole Derivative_F Thiazole Derivative CYP51 Enzyme CYP51 Enzyme Thiazole Derivative_F->CYP51 Enzyme Ergosterol Synthesis Ergosterol Synthesis CYP51 Enzyme->Ergosterol Synthesis Cell Membrane Disruption_F Cell Membrane Disruption Ergosterol Synthesis->Cell Membrane Disruption_F

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of Halogenated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and pharmacological significance of halogenated benzoic acid derivatives. These compounds are pivotal in medicinal chemistry and materials science, serving as key intermediates and pharmacophores in a wide array of applications. This document details their historical context, key synthetic methodologies with experimental protocols, and their roles in modulating critical biological pathways.

Historical Perspective: From Benzoin Gum to Targeted Therapeutics

The journey of halogenated benzoic acid derivatives begins with the discovery of benzoic acid itself in the 16th century, first isolated through the dry distillation of gum benzoin.[1][2] It wasn't until the 19th century that its structure was determined by Liebig and Wöhler, paving the way for the exploration of its derivatives.[1][3] The introduction of halogens onto the benzoic acid scaffold was a significant step forward, driven by the need to modify the physicochemical and pharmacological properties of benzoic acid-containing molecules.

A pivotal moment in the synthesis of aryl halides, including halogenated benzoic acids, was the discovery of the Sandmeyer reaction in 1884 by Traugott Sandmeyer.[4][5] This reaction provided a reliable method to introduce halogens onto an aromatic ring via a diazonium salt intermediate, a technique still widely used today.[4][6] For instance, 2-iodobenzoic acid is commonly synthesized in academic and industrial laboratories through the Sandmeyer reaction of anthranilic acid.[7][8]

The development of direct halogenation and oxidation methods further expanded the synthetic chemist's toolkit. The oxidation of halogenated toluenes to their corresponding benzoic acids became a practical industrial method. For example, o-chlorobenzoic acid can be prepared by the oxidation of o-chlorotoluene using potassium permanganate.[9][10]

The strategic placement of halogens on the benzoic acid ring has been instrumental in drug discovery. Halogenation can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[11] This has led to the development of numerous drugs and clinical candidates containing halogenated benzoic acid moieties, targeting a range of diseases from inflammation to cancer.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of halogenated benzoic acid derivatives can be broadly categorized into three main approaches:

  • Oxidation of Halogenated Toluenes: A common and industrially scalable method.

  • Sandmeyer Reaction of Aminobenzoic Acids: A versatile method for introducing a wide range of halogens.

  • Direct Halogenation of Benzoic Acid and its Derivatives: Useful for specific substitution patterns.

  • Friedel-Crafts Acylation: A method to form the benzoic acid derivative by acylating a halogenated benzene ring.

Oxidation of Halogenated Toluenes

This method involves the oxidation of the methyl group of a halogenated toluene to a carboxylic acid. Potassium permanganate (KMnO₄) and nitric acid are common oxidizing agents.

Experimental Protocol: Synthesis of o-Chlorobenzoic Acid from o-Chlorotoluene [10]

  • Reaction Setup: In a 12-L flask equipped with a stirrer and reflux condenser, place 600 g (3.8 moles) of potassium permanganate, 7 L of water, and 200 g (1.6 moles) of o-chlorotoluene.

  • Reaction Execution: Heat the mixture slowly to boiling with continuous stirring. The reaction is complete when the purple color of the permanganate disappears (approximately 3-4 hours).

  • Work-up: Set the condenser for distillation and distill the mixture to remove any unreacted o-chlorotoluene. Filter the hot mixture by suction to remove the manganese dioxide cake, and wash the cake with two 500-cc portions of hot water.

  • Isolation: Concentrate the combined filtrate to about 3.5 L. While still hot, acidify the solution by cautiously adding 250 cc of concentrated hydrochloric acid with continual agitation.

  • Purification: Cool the mixture, and filter the precipitated white o-chlorobenzoic acid. Wash the solid with cold water and dry. The yield is typically 163–167 g (76–78% of the theoretical amount). The product can be further purified by recrystallization from toluene.

Sandmeyer Reaction

The Sandmeyer reaction is a two-step process involving the diazotization of an aminobenzoic acid followed by the introduction of a halogen using a copper(I) halide catalyst.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid [12]

  • Diazotization: To a 50 mL Erlenmeyer flask, add 1.00 g of anthranilic acid and 8 mL of water. Add 2.2 mL of 10 M HCl and swirl until the anthranilic acid is dissolved. Cool the flask in an ice bath. Prepare a solution of 0.53 g of sodium nitrite in 4 mL of water and add it dropwise to the cooled anthranilic acid solution with stirring.

  • Halogenation: Prepare a solution of 1.23 g of potassium iodide in 2 mL of water. After the diazotization is complete (5-10 minutes), add the potassium iodide solution to the reaction mixture.

  • Decomposition: Allow the mixture to stand at room temperature for 5 minutes, then heat it to approximately 95°C until the evolution of nitrogen gas ceases.

  • Isolation and Purification: Cool the mixture in an ice bath to precipitate the crude 2-iodobenzoic acid. Collect the product by vacuum filtration. Recrystallize the crude product from a mixture of ethanol and hot water to obtain tan, needle-shaped crystals.

Direct Halogenation

Direct halogenation of the benzoic acid ring can be achieved using halogenating agents, often in the presence of a Lewis acid catalyst. The position of halogenation is directed by the carboxyl group (a meta-director).

Experimental Protocol: Synthesis of 3-Chlorobenzoic Acid [2]

Note: This reference describes the synthesis in an aqueous system using oxidizing acids, which is a less common laboratory method. A more traditional approach would involve a Lewis acid.

A general procedure for the chlorination of benzoic acid would involve:

  • Reaction Setup: Dissolve benzoic acid in a suitable solvent (e.g., a halogenated solvent or nitrobenzene).

  • Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

  • Chlorination: Bubble chlorine gas through the solution or add a chlorinating agent like sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out at a controlled temperature.

  • Work-up and Isolation: After the reaction is complete, the mixture is worked up by quenching with water, followed by extraction and purification of the 3-chlorobenzoic acid product, typically by recrystallization.

Friedel-Crafts Acylation

While less common for the direct synthesis of simple halogenated benzoic acids, the Friedel-Crafts acylation is a fundamental C-C bond-forming reaction that can be used to synthesize more complex derivatives.

General Workflow for Friedel-Crafts Acylation:

HalogenatedBenzene Halogenated Benzene Intermediate Sigma Complex (Carbocation intermediate) HalogenatedBenzene->Intermediate + Acylium Ion AcylHalide Acyl Halide / Anhydride AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Product Halogenated Acylbenzene Intermediate->Product Deprotonation FinalProduct Halogenated Benzoic Acid Derivative Product->FinalProduct Oxidation of side chain Oxidation Oxidation

Caption: General workflow for synthesizing a halogenated benzoic acid derivative via Friedel-Crafts acylation followed by oxidation.

Quantitative Data of Halogenated Benzoic Acid Derivatives

The following tables summarize key quantitative data for a selection of halogenated benzoic acid derivatives, facilitating comparison of their physicochemical and pharmacological properties.

Physicochemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)pKa
2-Fluorobenzoic acidC₇H₅FO₂140.11122-1253.27
3-Fluorobenzoic acidC₇H₅FO₂140.11123-1263.86
4-Fluorobenzoic acidC₇H₅FO₂140.11182-1854.14
2-Chlorobenzoic acidC₇H₅ClO₂156.571422.89[9]
3-Chlorobenzoic acidC₇H₅ClO₂156.571583.83
4-Chlorobenzoic acidC₇H₅ClO₂156.572433.98
2-Bromobenzoic acidC₇H₅BrO₂201.02147-1502.85
3-Bromobenzoic acidC₇H₅BrO₂201.02155-1583.81
4-Bromobenzoic acidC₇H₅BrO₂201.02251-2543.97[13]
2-Iodobenzoic acidC₇H₅IO₂248.021622.86[7]
3-Iodobenzoic acidC₇H₅IO₂248.02187-1883.85[14]
4-Iodobenzoic acidC₇H₅IO₂248.02266-2674.00[15]
Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Benzoic acid11.67 (s, 1H), 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H) (in CDCl₃)[16]172.60, 133.89, 130.28, 129.39, 128.55 (in CDCl₃)[16][17]
3-Chlorobenzoic acid13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, 1H) (in DMSO)[16]166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 (in DMSO)[16]
3-Bromobenzoic acid12.5 (br s, 1H), 8.15 (t, 1H), 7.95 (ddd, 1H), 7.70 (ddd, 1H), 7.35 (t, 1H) (in CDCl₃)[18]171.5, 136.0, 133.0, 132.8, 130.2, 128.8, 122.5 (in CDCl₃)[18]
Pharmacological Activity
Compound ClassTargetExample CompoundActivity (IC₅₀/Kᵢ)Reference
Benzoic acid derivativesVLA-4 Antagonist4-(Pyrrolidinyl)methoxybenzoic acid derivative (15e)IC₅₀ = 1.6 nM[19]
Benzoic acid derivativesAldose Reductase InhibitorIndole-based derivativeIC₅₀ = 0.3 µM (rat lens ALR2)[20]
Benzoic acid derivativesInfluenza Neuraminidase Inhibitor4-(acetylamino)-3-guanidinobenzoic acidIC₅₀ = 2.5 x 10⁻⁶ M (N9 neuraminidase)[19]
Pyrazole derivatives of benzoic acidAntibacterial (Fatty Acid Biosynthesis Inhibitor)4-bromo and 3-methyl substituted aniline derivativeMIC = 1 µg/mL (against Bacillus subtilis)[21]
Isoquinoline-1,3-dione-based inhibitorsDeubiquitinase USP2/USP7Halogen-substituted derivativeIC₅₀ ≈ 250 nM (for a related compound)[22]

Role in Modulating Biological Pathways

Halogenated benzoic acid derivatives have been successfully employed as inhibitors of various enzymes and receptors involved in disease pathogenesis. The following sections illustrate their mechanism of action in two key pathways.

VLA-4 Signaling Pathway

Very Late Antigen-4 (VLA-4) is an integrin protein that plays a crucial role in cell adhesion and migration, particularly in the context of inflammation and cancer.[23] VLA-4 antagonists can block the interaction of VLA-4 with its ligands, such as VCAM-1, thereby preventing the migration of inflammatory cells to tissues.[23]

VLA4_Signaling cluster_cell Leukocyte cluster_endothelium Endothelial Cell VLA4 VLA-4 VCAM1 VCAM-1 VLA4->VCAM1 binds BCR BCR Signaling InsideOut Inside-Out Signaling BCR->InsideOut InsideOut->VLA4 activates Adhesion Cell Adhesion & Migration VCAM1->Adhesion Antagonist Halogenated Benzoic Acid Derivative (Antagonist) Antagonist->VLA4 blocks

Caption: VLA-4 signaling pathway and the inhibitory action of halogenated benzoic acid derivatives.

Aldose Reductase and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[7] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications.[24] Inhibitors of aldose reductase, including derivatives of halogenated benzoic acids, can prevent the accumulation of sorbitol.

Aldose_Reductase_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Complications Diabetic Complications (Osmotic Stress) Sorbitol->Complications AR Aldose Reductase (ALR2) AR->Glucose SDH Sorbitol Dehydrogenase SDH->Sorbitol Inhibitor Halogenated Benzoic Acid Derivative (Inhibitor) Inhibitor->AR inhibits

References

The Pivotal Role of Ethyl 2-aminoisonicotinate in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Ethyl 2-aminoisonicotinate, a versatile heterocyclic building block, is a critical starting material in the synthesis of a wide array of pharmaceutical compounds. Its unique chemical structure, featuring a pyridine ring with both an amino and an ester functional group, allows for diverse chemical modifications, making it a valuable precursor for drugs targeting a range of diseases, from type 2 diabetes to cancer. This technical guide provides an in-depth analysis of the role of this compound in the pharmaceutical industry, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Introduction to this compound

This compound, also known as Ethyl 2-aminopyridine-4-carboxylate, is a yellow solid organic intermediate.[1] It is recognized as an important raw material in organic synthesis, with significant applications in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] Its utility in drug development is notably in the preparation of compounds for the treatment of type 2 diabetes and dementia.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 13362-30-6
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance White to light yellow powder/crystal
Melting Point 123.0 - 127.0 °C
Purity >98.0% (GC)

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A significant application of this compound is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[3] DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating insulin secretion.[4][5] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.[6]

Synthesis of Alogliptin Precursor

While a direct synthesis of the commercial drug Alogliptin from this compound is not the primary patented route, the versatility of this starting material allows for the synthesis of key heterocyclic cores found in many DPP-4 inhibitors. The following is a representative experimental protocol for the synthesis of a substituted pyrimidinedione, a core structure analogous to that in Alogliptin, demonstrating the utility of this compound derivatives.

Experimental Protocol: Synthesis of a Pyrimidinedione Core

This protocol outlines a plausible synthetic route to a key intermediate for a DPP-4 inhibitor, starting from a derivative of this compound.

Step 1: Synthesis of 2-amino-N-methyl-isonicotinamide

  • To a solution of this compound (1.0 eq) in methanol, add a 40% aqueous solution of methylamine (5.0 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 2-amino-N-methyl-isonicotinamide.

Step 2: Cyclization to form a Dihydropyrimidinedione

  • To a solution of 2-amino-N-methyl-isonicotinamide (1.0 eq) in anhydrous ethanol, add ethyl cyanoacetate (1.2 eq) and sodium ethoxide (1.5 eq).

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature and neutralize with glacial acetic acid.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the dihydropyrimidinedione intermediate.

Quantitative Data for DPP-4 Inhibitors

The following table summarizes the in vitro potency of several marketed DPP-4 inhibitors.

Table 2: IC₅₀ Values of Selected DPP-4 Inhibitors

CompoundDPP-4 IC₅₀ (nM)
Alogliptin<10
Linagliptin1
Sitagliptin19
Vildagliptin62
Saxagliptin50
DPP-4 Signaling Pathway

The inhibition of DPP-4 plays a crucial role in the glucose homeostasis pathway. The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

DPP4_Pathway cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Intake Food Intake GLP1_GIP Active GLP-1 & GIP Food Intake->GLP1_GIP stimulates release of Pancreatic Beta-cells Pancreatic Beta-cells Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Pancreatic Alpha-cells Pancreatic Alpha-cells Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces GLP1_GIP->Pancreatic Beta-cells stimulates GLP1_GIP->Pancreatic Alpha-cells inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites DPP-4 Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) DPP-4 Inhibitor->DPP4 inhibits

DPP-4 inhibition enhances incretin effects on glucose control.

Role in the Synthesis of Aurora Kinase Inhibitors for Cancer Therapy

Derivatives of this compound, particularly 2-aminothiazoles, are instrumental in the development of Aurora kinase inhibitors, a promising class of anti-cancer agents.[7][8] Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[2][3] Their overexpression is implicated in various cancers, making them attractive therapeutic targets.[2]

Synthesis of a 2-Aminothiazole Core

The Hantzsch thiazole synthesis is a classic method for preparing the 2-aminothiazole scaffold, a key component of many Aurora kinase inhibitors.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 2-aminothiazole derivative, a common core for Aurora kinase inhibitors.

Step 1: Bromination of a Ketone

  • Dissolve a substituted acetophenone (1.0 eq) in glacial acetic acid.

  • Add bromine (1.0 eq) dropwise at room temperature with stirring.

  • Continue stirring for 2 hours.

  • Pour the reaction mixture into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the α-bromoketone.

Step 2: Condensation with Thiourea

  • Reflux a mixture of the α-bromoketone (1.0 eq) and thiourea (1.2 eq) in ethanol for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the 2-aminothiazole derivative.

Quantitative Data for Aurora Kinase Inhibitors

The following table presents the inhibitory activity of representative 2-aminothiazole-based Aurora kinase inhibitors.

Table 3: IC₅₀ Values of Selected 2-Aminothiazole Aurora Kinase Inhibitors

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Cell Line
SNS-032 394HCT-116
Danusertib (PHA-739358) 1379Various
AT9283 33Various
Barasertib (AZD1152) 0.370.9Various

Note: Data compiled from various scientific publications.

Aurora Kinase Signaling Pathway

Aurora kinases play a critical role in cell cycle progression, particularly during mitosis. The diagram below illustrates the key functions of Aurora A and B kinases in this process.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M Mitosis cluster_Inhibitors Therapeutic Intervention cluster_Outcomes Cellular Outcomes of Inhibition Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Alignment Chromosome Alignment Spindle Assembly->Chromosome Alignment Cytokinesis Cytokinesis Chromosome Alignment->Cytokinesis Aurora Kinase Inhibitor Aurora Kinase Inhibitor AuroraA Aurora A Kinase Aurora Kinase Inhibitor->AuroraA inhibits AuroraB Aurora B Kinase Aurora Kinase Inhibitor->AuroraB inhibits Mitotic Arrest Mitotic Arrest Aurora Kinase Inhibitor->Mitotic Arrest Polyploidy Polyploidy Aurora Kinase Inhibitor->Polyploidy AuroraA->Centrosome Maturation promotes AuroraA->Spindle Assembly regulates AuroraB->Chromosome Alignment ensures correct AuroraB->Cytokinesis essential for Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Aurora kinase inhibitors disrupt mitosis, leading to cancer cell death.

Conclusion

This compound is a cornerstone raw material in the synthesis of high-value pharmaceuticals. Its chemical tractability allows for the efficient construction of complex heterocyclic scaffolds that are central to the activity of modern drugs, including DPP-4 inhibitors for diabetes and Aurora kinase inhibitors for cancer. The continued exploration of derivatives of this compound promises to yield novel therapeutic agents with improved efficacy and safety profiles, underscoring its enduring importance in medicinal chemistry and drug development.

References

Spectroscopic Profile of Ethyl 2-aminoisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-aminoisonicotinate (CAS No. 13362-30-6), a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data based on computational models, alongside detailed experimental protocols for obtaining such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are generated using established computational algorithms and provide expected values for spectral analysis.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9d1HH-6
~6.8s1HH-3
~6.6d1HH-5
~4.8 (variable)br s2H-NH₂
4.35q2H-O-CH₂-CH₃
1.38t3H-O-CH₂-CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted spectra are generated based on computational models and may vary from experimental results.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~166.5C=O
~158.0C-2
~150.0C-6
~142.0C-4
~110.0C-5
~108.0C-3
~61.0-O-CH₂-CH₃
~14.5-O-CH₂-CH₃

Note: Predicted spectra are generated based on computational models and may vary from experimental results.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric & symmetric)
3100 - 3000MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (ester)
~1620StrongN-H bend (scissoring)
1600 - 1450MediumC=C and C=N stretch (aromatic ring)
~1250StrongC-O stretch (ester)
~1100MediumC-N stretch

Note: Predicted characteristic absorption bands. Actual peak positions and intensities may vary based on the sample preparation method.

Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Proposed Fragment Ion
166High[M]⁺ (Molecular Ion)
138Moderate[M - C₂H₄]⁺
121High[M - OCH₂CH₃]⁺
93Moderate[M - COOCH₂CH₃]⁺

Note: Predicted fragmentation pattern under electron ionization (EI). The relative intensities are estimations based on fragment stability.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum using a standard proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

  • Employ a sufficient number of scans to obtain a good signal-to-noise ratio, which will depend on the sample concentration.

2.1.4. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the TMS signal (¹H and ¹³C) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

2.2.2. Data Acquisition

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Accumulate a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2.3.2. Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS)

  • Chromatographic Separation:

    • Injector: Split/splitless, set to a temperature of ~250°C.

    • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Scan Range: m/z 40-400.

2.3.3. Data Analysis

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Propose fragmentation pathways based on the observed ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS (EI) Prep_MS->MS Data_NMR FID Acquisition Fourier Transform Phasing & Baseline Correction NMR->Data_NMR Data_IR Interferogram Acquisition Fourier Transform IR->Data_IR Data_MS Total Ion Chromatogram Mass Spectrum Extraction MS->Data_MS Elucidation Structure Confirmation Data_NMR->Elucidation Chemical Shifts Coupling Constants Integration Data_IR->Elucidation Functional Group Identification Data_MS->Elucidation Molecular Weight Fragmentation Pattern

A logical workflow for the spectroscopic analysis of a chemical compound.

A Technical Guide to the Reactivity of the Amino Group in Ethyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminoisonicotinate is a pivotal building block in the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.[1] Its synthetic versatility is largely dictated by the reactivity of the 2-amino group, which is significantly influenced by the electronic properties of the pyridine ring. This technical guide provides an in-depth analysis of the amino group's reactivity, supported by quantitative data, detailed experimental protocols for key transformations, and graphical representations of reaction pathways.

Introduction

This compound, also known as Ethyl 2-aminopyridine-4-carboxylate, is a substituted pyridine derivative featuring a primary amino group at the C2 position and an ethyl ester at the C4 position.[1] The pyridine ring is an electron-deficient (π-deficient) aromatic system, a property that fundamentally governs the nucleophilicity and basicity of its substituents.[2] The strategic placement of the amino group makes it a versatile handle for a variety of chemical transformations, enabling the construction of complex molecular architectures, including fused heterocyclic systems.[3] This guide will explore the electronic nature of the amino group and its behavior in key classes of chemical reactions.

Physicochemical and Electronic Properties

The reactivity of the amino group is a direct consequence of the electronic environment imposed by the pyridine ring and the ester substituent. The electron-withdrawing nature of the ring nitrogen and the carbonyl group at the 4-position decreases the electron density on the exocyclic amino group, rendering it less basic and nucleophilic than aliphatic amines but comparable to other aminopyridines.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Off-white to light yellow powder/crystal[1][4]
Melting Point 123.5-123.6 °C[1][4]
Boiling Point 307.2 ± 22.0 °C (Predicted)[4]
Density 1.192 ± 0.06 g/cm³ (Predicted)[4]
pKa (Predicted) 4.97 ± 0.11[1][4]
Water Solubility Slightly soluble[1][4]

Key Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group allows it to function as a nucleophile and a base, participating in a wide range of chemical transformations.

Reactivity_Overview General Reactivity of the Amino Group cluster_reactions Reaction Types cluster_products Product Classes main This compound Acylation N-Acylation main->Acylation RCOCl, RCOOH, (RCO)₂O Alkylation N-Alkylation main->Alkylation R-X, R-OH Diazotization Diazotization main->Diazotization NaNO₂, H⁺ Cyclization Heterocycle Formation main->Cyclization Bifunctional Reagents Amide Amides Acylation->Amide Alkylamine N-Alkylamines Alkylation->Alkylamine Diazonium Diazonium Salt Diazotization->Diazonium Fused Fused Heterocycles Cyclization->Fused

Caption: Overview of key reaction pathways for the amino group.

N-Acylation

The amino group readily reacts with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding N-acyl derivatives (amides). This reaction is fundamental for installing protecting groups or for building more complex molecular scaffolds. The reaction typically proceeds under basic conditions to neutralize the acid byproduct.

N-Alkylation

N-alkylation of the amino group can be achieved using alkyl halides or via reductive amination protocols. Direct alkylation with halides can sometimes lead to mixtures of mono- and di-alkylated products, and reaction at the pyridine ring nitrogen is a potential side reaction.[5] More controlled mono-alkylation can be achieved using methods like the borrowing hydrogen strategy with alcohols or reductive amination with aldehydes/ketones and a reducing agent like sodium borohydride.[6][7]

Diazotization and Sandmeyer Reactions

As a primary aromatic amine, the amino group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[8] This converts the amino group into an excellent leaving group, gaseous nitrogen (N₂), via a diazonium salt intermediate.[8] These diazonium salts are highly versatile and can be subsequently displaced by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[9] This provides a powerful method for introducing halides (Cl, Br), cyano groups, and other functionalities that are difficult to install by other means.[9][10]

Sandmeyer_Workflow Diazotization and Sandmeyer Reaction Workflow start This compound diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuX, Δ) diazonium->sandmeyer product Ethyl 2-halo-isonicotinate (X = Cl, Br, CN) sandmeyer->product

Caption: Workflow for the conversion of the amino group via diazotization.

Synthesis of Fused Heterocycles

The presence of the amino group adjacent to the pyridine ring nitrogen allows this compound to serve as a precursor for the synthesis of various fused heterocyclic systems, such as imidazopyridines.[11] Reactions with bifunctional reagents containing two electrophilic centers can lead to cyclization, forming five- or six-membered rings fused to the pyridine core. This strategy is a cornerstone of diversity-oriented synthesis in medicinal chemistry.[11]

Experimental Protocols

The following sections provide detailed methodologies for key transformations. These protocols are representative of the reactions discussed and may require optimization for specific substrates or scales.

General Protocol for N-Acylation with Acyl Chlorides

This protocol is adapted from a standard procedure for the acylation of amino-heterocycles.[12]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) or pyridine in a suitable anhydrous solvent (e.g., dichloromethane, THF, or benzene).

  • Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

General Protocol for N-Monoalkylation via Reductive Amination

This procedure is based on the N-monoalkylation of aminopyridines.[6]

  • Setup: To a stirring mixture of this compound (1.0 eq) and a carboxylic acid (2.0 eq) in an anhydrous solvent such as THF (tetrahydrofuran), add sodium borohydride (3.3 eq) portion-wise over 30 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: Carefully add water to quench the excess reducing agent. Adjust the pH of the aqueous solution to approximately 10 with sodium carbonate.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography to yield the N-alkylated product.

General Protocol for Diazotization and Sandmeyer Bromination

This protocol is a representative procedure for the Sandmeyer reaction.[13]

  • Diazotization (Step 1): Vigorously stir a solution of hydrobromic acid (48%). Add this compound (1.0 eq) and cool the mixture to 0-5 °C using an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting solution for 30 minutes at this temperature to form the diazonium salt.

  • Sandmeyer Reaction (Step 2): In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Add this catalyst solution to the cold diazonium salt solution.

  • Decomposition: Allow the reaction mixture to warm to room temperature, then gently heat it (e.g., to 60-75 °C) until the evolution of nitrogen gas ceases.[13]

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Conclusion

The 2-amino group of this compound is a highly versatile functional group whose reactivity is modulated by the electron-deficient pyridine core. Its ability to undergo N-acylation, N-alkylation, diazotization for subsequent Sandmeyer-type reactions, and participation in the formation of fused heterocycles makes it an invaluable synthon. A thorough understanding of these reaction pathways is essential for leveraging this molecule to its full potential in the design and development of novel pharmaceuticals and functional materials.

References

The Cornerstone of Complexity: A Technical Guide to Key Intermediates in Organic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the journey from simple starting materials to complex, life-changing molecules is paved with a series of crucial molecular milestones known as intermediates. These transient chemical species are the fundamental building blocks and pivotal turning points in the construction of pharmaceuticals, agrochemicals, and advanced materials.[1] This in-depth technical guide provides a comprehensive overview of the core concepts surrounding key intermediates in organic synthesis, with a particular focus on their significance and application in the realm of drug discovery and development.

The Landscape of Organic Intermediates

Organic intermediates are molecules that are formed in one step of a reaction and then consumed in a subsequent step.[2] They can be broadly categorized into two main classes: reactive intermediates and stable intermediates.

1.1. Reactive Intermediates: The Fleeting Architects of Molecular Change

Reactive intermediates are high-energy, short-lived species that are typically not isolated during a reaction.[3][4] Their transient nature belies their critical role in dictating reaction pathways and the stereochemical outcome of a synthesis. Understanding their formation and behavior is paramount for controlling chemical transformations. Common classes of reactive intermediates include:

  • Carbocations: Positively charged carbon species that are key intermediates in a wide array of reactions, including nucleophilic substitutions and rearrangements.[3][5] Their stability is influenced by the number of alkyl substituents attached to the charged carbon.[5]

  • Carbanions: Negatively charged carbon species that act as potent nucleophiles in carbon-carbon bond-forming reactions.[2]

  • Free Radicals: Species with an unpaired electron, often involved in chain reactions initiated by light or heat.[2]

  • Carbenes: Neutral species containing a divalent carbon atom with six valence electrons.

  • Nitrenes: The nitrogen analogs of carbenes, these are highly reactive species with a monovalent nitrogen atom.[2][4]

  • Benzynes: Highly strained and reactive intermediates derived from benzene by the formal removal of two adjacent hydrogen atoms.

1.2. Stable Intermediates: The Isolatable Building Blocks

In contrast to their reactive counterparts, stable intermediates can often be isolated and purified. These molecules represent tangible progress in a multi-step synthesis and serve as the direct precursors to the final target molecule.[6] Their characterization provides crucial confirmation that a synthetic sequence is proceeding as planned.

The Critical Role of Chirality in Pharmaceutical Intermediates

In the pharmaceutical industry, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is of paramount importance. A large percentage of drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[7][8] These enantiomers can have vastly different pharmacological and toxicological profiles.[7][9] Therefore, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical goal in drug development, and this is where chiral intermediates play a pivotal role.[7][10]

Enantioselective synthesis, the process of selectively producing one enantiomer over the other, is a cornerstone of modern pharmaceutical chemistry.[10] This is often achieved through the use of chiral catalysts or auxiliaries, which create a chiral environment that directs the formation of the desired stereoisomer.[10] The purity of these chiral intermediates is essential for ensuring the efficacy and safety of the final drug product.[10]

Quantitative Analysis of Multi-Step Syntheses

The efficiency of a multi-step synthesis is a critical factor, particularly in industrial settings. This is often quantified by the overall yield, which is the product of the yields of each individual step.[11] The following tables summarize the reported yields for the synthesis of several key pharmaceutical compounds, highlighting the efficiency of each transformation and the role of key intermediates.

Table 1: Multi-Step Synthesis of Ibuprofen

StepReactionStarting MaterialIntermediate/ProductYield (%)
1Friedel-Crafts AcylationIsobutylbenzenep-Isobutylacetophenone25.6
2Reductionp-Isobutylacetophenone1-(4-isobutylphenyl)ethanol6.8
3Chlorination1-(4-isobutylphenyl)ethanol1-(1-chloroethyl)-4-isobutylbenzene49.2
4Grignard Formation & Carboxylation1-(1-chloroethyl)-4-isobutylbenzeneIbuprofenNot specified
Overall Isobutylbenzene Ibuprofen ~1.74% (before final step)

Data sourced from a representative undergraduate laboratory synthesis.[2]

Table 2: Multi-Step Synthesis of Oseltamivir (Tamiflu)

Synthesis RouteNumber of StepsStarting MaterialOverall Yield (%)Key Intermediate Strategy
Roche Industrial Route12Shikimic Acid35Azide-based transformations
Shi et al. (2009)8Shikimic Acid47Azide chemistry, no protecting groups
Shi et al. (Improved)11Shikimic Acid55Cyclic sulfite intermediate
Corey et al. (2006)11Diels-Alder adduct27Corey's intermediate
Continuous Flow Synthesis9Ethyl Shikimate54In-situ handling of azide intermediates

Data compiled from various reported syntheses.[9][12]

Table 3: Multi-Step Synthesis of Taxol (Paclitaxel)

Synthesis RouteApproachNumber of Intermediates IsolatedOverall Yield (%)
Nicolaou et al.ConvergentNot specified0.0078
Two-Phase SynthesisLinear220.0014

Data highlighting the complexity and low overall yields of early total syntheses.[3]

Table 4: Synthesis of Artemisinin

Synthesis ApproachStarting MaterialNumber of StepsOverall Yield (%)
Schmid and Hofheinz(-)-Isopulegol13~5
Zhou et al.(R)-(+)-Citronellal20~0.3
Semi-synthesis from Artemisinic AcidArtemisinic Acid440-45

Data showcasing different strategies for obtaining this crucial anti-malarial drug.[4][13]

Experimental Protocols for Key Intermediate Synthesis

The ability to reliably synthesize and handle key intermediates is a fundamental skill for any organic chemist. This section provides detailed methodologies for the preparation of representative intermediates.

4.1. Protocol for the Preparation of a Grignard Reagent (A Carbanion Equivalent)

Grignard reagents are organomagnesium halides that are powerful nucleophiles and are widely used for the formation of carbon-carbon bonds.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Iodine crystal (as an initiator)

  • Dry glassware (flame-dried or oven-dried)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere.

  • Place the magnesium turnings in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Dissolve the alkyl or aryl halide in anhydrous ether or THF in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in the subsequent reaction.

4.2. Protocol for the Sharpless Asymmetric Epoxidation (A Chiral Intermediate Synthesis)

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[8][14]

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)- or (-)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or dichloromethane)

  • Allylic alcohol

  • Anhydrous dichloromethane (DCM)

  • 3Å molecular sieves

  • Inert atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous DCM and powdered 3Å molecular sieves.

  • Cool the mixture to -20 °C.

  • Add Ti(OiPr)₄ and the chiral DET ligand to the cooled solvent.

  • Add the allylic alcohol to the mixture.

  • Slowly add the solution of TBHP dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.[10]

  • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.

  • Work up the reaction mixture by separating the organic layer and extracting the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.

Table 5: Representative Yields and Enantiomeric Excess for Sharpless Asymmetric Epoxidation

Allylic AlcoholTartrate LigandYield (%)Enantiomeric Excess (ee%)
GeraniolD-(-)-DIPT9388
(E)-2-Hexen-1-olL-(+)-DET8594

Data from a representative protocol.[10]

4.3. Protocol for the Generation and Trapping of an Unstable Intermediate: Diazomethane

Diazomethane (CH₂N₂) is a versatile but highly toxic and explosive gaseous reagent used for methylation and as a precursor to carbenes. Its synthesis and handling require extreme caution and specialized equipment. It is typically generated in situ and used immediately.[2][5]

Materials:

  • A diazomethane precursor (e.g., Diazald™ or N-methyl-N-nitrosourea)

  • Potassium hydroxide (KOH)

  • Anhydrous diethyl ether

  • A specialized diazomethane generation apparatus (with fire-polished glass joints)

  • Cold bath (-78 °C, dry ice/acetone)

Procedure (Conceptual Overview - DO NOT ATTEMPT WITHOUT PROPER TRAINING AND EQUIPMENT ):

  • Set up the diazomethane generation apparatus in a well-ventilated fume hood behind a blast shield.

  • The precursor is dissolved in an organic solvent and added slowly to a solution of KOH in a co-solvent.

  • The generated diazomethane gas is co-distilled with the solvent and collected in a cooled receiving flask containing the substrate to be reacted.

  • The yellow color of the diazomethane solution indicates its presence. The reaction is complete when the yellow color persists.

  • Any excess diazomethane must be quenched carefully with a weak acid (e.g., acetic acid) before workup.

4.4. Protocol for a Reaction Involving a Free Radical Intermediate: Free Radical Halogenation of an Alkane

Free radical halogenation is a classic method for the functionalization of alkanes, proceeding through a chain reaction mechanism involving free radical intermediates.[15]

Materials:

  • Alkane (e.g., methane or a higher alkane)

  • Halogen (Cl₂ or Br₂)

  • UV light source or heat

  • Inert solvent (e.g., CCl₄, if the alkane is a solid or liquid)

Procedure:

  • In a suitable reaction vessel, combine the alkane and the halogen. The reaction is typically carried out in the gas phase or in an inert solvent.

  • Initiate the reaction by irradiating the mixture with UV light or by heating it. This causes the homolytic cleavage of the halogen-halogen bond to form halogen radicals.

  • The reaction will proceed via a chain mechanism of initiation, propagation, and termination steps.

  • The reaction is often non-selective, leading to a mixture of mono-, di-, and poly-halogenated products.[15]

  • The reaction is terminated when the radical species combine.

  • The product mixture is then separated and purified, typically by distillation or chromatography.

Visualizing Key Processes in Organic Synthesis

Diagrams are invaluable tools for understanding the complex sequences of events that occur in chemical reactions and synthetic workflows. The following diagrams, generated using the DOT language, illustrate key concepts related to organic intermediates.

Suzuki_Coupling_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-OR' R1-Pd(II)L2-OR' R1-Pd(II)L2-X->R1-Pd(II)L2-OR' Base (e.g., OH-) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-OR'->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2)

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Grubbs_Metathesis_Cycle Catalytic Cycle of Grubbs Olefin Metathesis [M]=CHR1 [M]=CHR1 Metallocyclobutane1 Metallocyclobutane Intermediate [M]=CHR1->Metallocyclobutane1 [2+2] Cycloaddition (R2CH=CHR2) [M]=CHR2 [M]=CHR2 Metallocyclobutane1->[M]=CHR2 Retro [2+2] (R1CH=CHR2) Metallocyclobutane2 Metallocyclobutane Intermediate [M]=CHR2->Metallocyclobutane2 [2+2] Cycloaddition (R1CH=CHR1) Metallocyclobutane2->[M]=CHR1 Retro [2+2] (R2CH=CHR1)

Catalytic Cycle of Grubbs Olefin Metathesis

Drug_Discovery_Workflow General Workflow for Drug Discovery and Development cluster_Discovery Discovery cluster_Development Development Target_ID Target Identification and Validation Lead_Gen Lead Generation (High-Throughput Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Synthesis of Analogs) Lead_Gen->Lead_Opt Hit-to-Lead Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Candidate Selection Intermediates Key Role of Organic Intermediates in Analog Synthesis Lead_Opt->Intermediates Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval Post_Market Post-Market Surveillance Approval->Post_Market

General Workflow for Drug Discovery and Development

HTS_Workflow Workflow for High-Throughput Screening of Enzyme Inhibitors Compound_Library Compound Library (Thousands of Compounds) Primary_Screen Primary Screen (e.g., Single Concentration Assay) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Active Compounds ('Hits') Secondary_Assays Secondary Assays (Selectivity, Mechanism of Action) Hit_Confirmation->Secondary_Assays Confirmed Hits Lead_Series Identification of Lead Series Secondary_Assays->Lead_Series Validated Leads

Workflow for High-Throughput Screening of Enzyme Inhibitors

Conclusion

Key intermediates are the lynchpins of organic synthesis, bridging the gap between simple starting materials and complex, functional molecules. A thorough understanding of their formation, stability, and reactivity is indispensable for the modern synthetic chemist, particularly in the high-stakes arena of drug development. By mastering the principles that govern these transient and stable species, researchers can design more efficient, selective, and innovative synthetic routes to the molecules that shape our world. The continued development of novel methods for the generation and utilization of key intermediates will undoubtedly remain a vibrant and essential area of chemical research for years to come.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridine-Based PAD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proposed synthesis of a novel class of Peptidylarginine Deiminase (PAD) inhibitors, utilizing Ethyl 2-aminoisonicotinate as a key starting material. Additionally, it includes protocols for the evaluation of inhibitor potency and summarizes quantitative data for existing PAD inhibitors.

Introduction to PAD Inhibition

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline.[1][2] This process, known as citrullination or deimination, plays a crucial role in various physiological processes. However, dysregulation of PAD activity and the subsequent hypercitrullination of proteins are implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis and lupus, various cancers, and neurodegenerative diseases.[1][3] Consequently, the development of potent and selective PAD inhibitors is a significant focus of therapeutic research.[4][5]

This protocol outlines a synthetic strategy to generate a novel pyridine-based PAD inhibitor, leveraging the chemical versatility of this compound.

Proposed Synthesis of Pyridine-Based PAD Inhibitor (Compound A)

The following is a proposed multi-step synthesis to generate a novel heterocyclic compound with potential PAD inhibitory activity, starting from this compound. The synthetic scheme is designed based on established organic chemistry principles and the structural motifs of known PAD inhibitors.

dot

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Amidation Ethyl_2-aminoisonicotinate This compound Intermediate_1 Intermediate 1 (N-acylated product) Ethyl_2-aminoisonicotinate->Intermediate_1 Chloroacetyl chloride, Pyridine, DCM, 0°C to rt Intermediate_2 Intermediate 2 (Fused heterocyclic core) Intermediate_1->Intermediate_2 Lawesson's reagent, Toluene, Reflux Compound_A Compound A (Final PAD Inhibitor) Intermediate_2->Compound_A Amine (R-NH2), Coupling agent (e.g., HATU), DIPEA, DMF Assay_Workflow cluster_workflow PAD Activity Assay Workflow Reagent_Prep Prepare Reagents: PAD enzyme, inhibitor, substrate, assay buffer Incubation Incubate PAD enzyme with inhibitor Reagent_Prep->Incubation Reaction_Start Initiate reaction with substrate addition Incubation->Reaction_Start Measurement Monitor NADH decrease at 340 nm Reaction_Start->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis PAD_Signaling cluster_pathway PAD Enzyme Activation Pathway Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) Ca_Influx Increased Intracellular Ca2+ Stimuli->Ca_Influx PAD_Activation PAD Enzyme Activation (e.g., PAD2, PAD4) Ca_Influx->PAD_Activation Citrullination Protein Citrullination (e.g., histones, fibrinogen) PAD_Activation->Citrullination Downstream Downstream Effects (NETosis, Gene Regulation) Citrullination->Downstream

References

The Versatility of Ethyl 2-aminoisonicotinate in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 2-aminoisonicotinate has emerged as a pivotal scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of biologically active molecules. Its inherent structural features allow for the facile generation of complex heterocyclic systems, leading to the discovery of potent agents targeting key pathways in various diseases, most notably cancer.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound. It covers its application in the development of thymidylate synthase inhibitors and dual EGFR/HER-2 inhibitors, complete with quantitative data, detailed experimental procedures, and visual workflows.

Application 1: Development of Thymidylate Synthase Inhibitors

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, disrupting DNA replication and repair, and ultimately inducing cell death in rapidly proliferating cancer cells. This compound serves as a key building block for the synthesis of novel 1,3,4-oxadiazole thioether derivatives that have demonstrated potent TS inhibitory and anticancer activities.

Quantitative Data: Anticancer and TS Inhibitory Activities

The following table summarizes the in vitro anticancer and TS inhibitory activities of a series of 1,3,4-oxadiazole thioether derivatives synthesized from this compound.

Compound IDModificationCancer Cell LineIC50 (µM)Human TS IC50 (µM)E. coli TS IC50 (µM)
1a 4-NitrobenzylHCT-1160.7 ± 0.20.620.47
1b 4-ChlorobenzylHCT-11612.5 ± 1.1> 50> 50
1c 4-MethylbenzylHCT-11625.3 ± 2.5> 50> 50
1d 4-MethoxybenzylHCT-11630.0 ± 1.2> 50> 50
Positive Control 5-FluorouracilHCT-1165.2 ± 0.4--
Experimental Protocols

Protocol 1: Synthesis of 1,3,4-Oxadiazole Thioether Derivatives

This protocol outlines the general multi-step synthesis of 1,3,4-oxadiazole thioether derivatives from this compound.

Step 1: Synthesis of Ethyl 2-(hydrazinecarbonyl)isonicotinate

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Wash the resulting solid with cold ethanol to obtain the desired product.

Step 2: Synthesis of 5-(2-aminopyridin-4-yl)-1,3,4-oxadiazole-2-thiol

  • To a solution of ethyl 2-(hydrazinecarbonyl)isonicotinate (1.0 eq) in ethanol, add potassium hydroxide (2.0 eq) and carbon disulfide (3.0 eq).

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 5-6.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the product.

Step 3: Synthesis of 2-((5-(2-aminopyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(substituted)-acetamide

  • To a solution of 5-(2-aminopyridin-4-yl)-1,3,4-oxadiazole-2-thiol (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq) and a substituted 2-chloro-N-phenylacetamide (1.1 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final compound.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

  • Cell Seeding: Plate human colon carcinoma (HCT-116) cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.

Visualizations

experimental_workflow_ts cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start This compound step1 Hydrazinolysis start->step1 step2 Cyclization with CS2 step1->step2 step3 Alkylation step2->step3 end_synthesis 1,3,4-Oxadiazole Thioether Derivatives step3->end_synthesis assay_start Synthesized Compounds mtt_assay MTT Assay on HCT-116 cells assay_start->mtt_assay ts_assay Thymidylate Synthase Inhibition Assay assay_start->ts_assay assay_end IC50 Values mtt_assay->assay_end ts_assay->assay_end

Caption: Workflow for the synthesis and biological evaluation of TS inhibitors.

signaling_pathway_ts dUMP dUMP TS Thymidylate Synthase dUMP->TS Substrate dTMP dTMP DNA DNA Synthesis & Repair dTMP->DNA TS->dTMP Catalysis Apoptosis Apoptosis DNA->Apoptosis Inhibitor 1,3,4-Oxadiazole Thioether Derivative Inhibitor->TS Inhibition

Caption: Inhibition of Thymidylate Synthase signaling pathway.

Application 2: Development of Dual EGFR/HER-2 Inhibitors

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are receptor tyrosine kinases that play critical roles in cell proliferation, survival, and differentiation. Their overexpression and/or mutation are implicated in the development and progression of various cancers. Dual inhibition of both EGFR and HER-2 is a validated and effective anticancer strategy. This compound can be utilized as a precursor for the synthesis of quinoline-based derivatives that act as potent dual inhibitors of EGFR and HER-2.[1]

Quantitative Data: Antiproliferative and Kinase Inhibitory Activities

The following table presents the antiproliferative and kinase inhibitory activities of representative quinoline-based dual EGFR/HER-2 inhibitors.

Compound IDModificationCancer Cell LineGI50 (nM)EGFR IC50 (nM)HER-2 IC50 (nM)
2a Phenyl-pyrimidine-2-sulphonamideMCF-7257131
2b 4-Methylphenyl-pyrimidine...MCF-7389542
2c 4-Chlorophenyl-pyrimidine...MCF-7328838
2d 4-Methoxyphenyl-pyrimidine...MCF-74511055
Reference ErlotinibMCF-7-80>1000
Reference LapatinibMCF-7-1226
Experimental Protocols

Protocol 3: Synthesis of Quinoline-based Dual EGFR/HER-2 Inhibitors

This protocol describes a key step in the synthesis of the quinoline scaffold, which is further elaborated to yield the final dual inhibitors.

Step 1: Synthesis of 2-amino-3-cyano-quinoline derivatives

  • A mixture of an appropriate 2-aminobenzaldehyde or 2-aminobenzophenone (1.0 eq), malononitrile (1.1 eq), and this compound (acting as a catalyst and reactant in some multi-component reactions) is refluxed in ethanol with a catalytic amount of piperidine for 6-8 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the quinoline derivative.

  • Further modifications, such as the introduction of the phenyl-pyrimidine-2-sulphonamide moiety, are carried out on this quinoline scaffold to obtain the final products.[2]

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction: In a 96-well plate, add the test compound, recombinant human EGFR or HER-2 enzyme, and the appropriate peptide substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add a reagent to stop the kinase reaction and detect the amount of ADP produced, which is proportional to the enzyme activity. Luminescence is measured using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow_egfr cluster_synthesis_egfr Synthesis cluster_bioassay_egfr Biological Evaluation start_egfr This compound & Precursors step1_egfr Multi-component Cyclization start_egfr->step1_egfr step2_egfr Functional Group Interconversion step1_egfr->step2_egfr end_synthesis_egfr Quinoline-based Inhibitors step2_egfr->end_synthesis_egfr assay_start_egfr Synthesized Compounds antiprolif_assay Antiproliferative Assay (e.g., MTT) assay_start_egfr->antiprolif_assay kinase_assay EGFR/HER-2 Kinase Inhibition Assay assay_start_egfr->kinase_assay assay_end_egfr GI50 & IC50 Values antiprolif_assay->assay_end_egfr kinase_assay->assay_end_egfr

Caption: Workflow for synthesis and evaluation of dual EGFR/HER-2 inhibitors.

signaling_pathway_egfr Ligand EGF/Neuregulin EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER-2 HER2->Dimerization Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor_EGFR Quinoline-based Inhibitor Inhibitor_EGFR->EGFR Inhibition Inhibitor_EGFR->HER2 Inhibition

Caption: Inhibition of EGFR/HER-2 signaling pathway.

References

The Versatility of Ethyl 2-aminoisonicotinate as a Precursor for Biologically Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-aminoisonicotinate is a highly versatile and readily available building block in synthetic organic and medicinal chemistry. Its unique arrangement of functional groups—an amine, an ester, and a pyridine ring—provides multiple reactive sites for the construction of a diverse array of fused heterocyclic compounds. These resulting scaffolds, particularly pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest in drug discovery due to their prevalence in molecules exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties. This document provides detailed protocols and application notes for the synthesis of these important heterocyclic systems from this compound.

I. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention for their therapeutic potential, notably as inhibitors of various protein kinases. The synthesis of the pyrido[2,3-d]pyrimidine core can be efficiently achieved through the cyclocondensation of this compound with urea or guanidine derivatives.

A. Synthesis of 2,4-dihydroxypyrido[2,3-d]pyrimidine

This protocol describes the synthesis of the 2,4-dioxo (or dihydroxy tautomer) derivative of the pyrido[2,3-d]pyrimidine system, a common precursor for further functionalization.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.) and urea (2.0-3.0 eq.).

  • Solvent and Catalyst: While the reaction can be performed under solvent-free melt conditions, the use of a high-boiling point solvent such as diphenyl ether or N,N-dimethylformamide (DMF) can facilitate the reaction at a lower temperature. For this protocol, N,N-dimethylformamide (DMF) is used.

  • Reaction Conditions: Heat the reaction mixture to 160-190 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration and washed with a suitable solvent like ethanol or diethyl ether to remove unreacted starting materials and byproducts. If no precipitate forms, the reaction mixture can be poured into cold water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to yield the pure 2,4-dihydroxypyrido[2,3-d]pyrimidine.

General Reaction Scheme:

G start This compound + Urea step1 Cyclocondensation (Heat, DMF) start->step1 product 2,4-dihydroxypyrido[2,3-d]pyrimidine step1->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of 2,4-dihydroxypyrido[2,3-d]pyrimidine.

B. Synthesis of 2-Amino-4-hydroxypyrido[2,3-d]pyrimidine

The introduction of an amino group at the 2-position of the pyrimidine ring can be achieved by using guanidine hydrochloride as the cyclizing agent.

Experimental Protocol:

  • Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add this compound (1.0 eq.) and guanidine hydrochloride (1.1-1.5 eq.).

  • Reaction Conditions: Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a suitable acid, such as acetic acid or dilute hydrochloric acid, to a pH of approximately 7. This will precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water and then ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.

Quantitative Data for Pyrido[2,3-d]pyrimidine Synthesis

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-dihydroxypyrido[2,3-d]pyrimidineThis compound, UreaDMF160-1904-670-85[1] (Analogous Synthesis)
2-Amino-4-hydroxypyrido[2,3-d]pyrimidineThis compound, Guanidine HClEthanolReflux6-1265-80[2] (Analogous Synthesis)

Note: Yields are representative and can vary based on specific reaction conditions and scale.

II. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the pyrazolo[3,4-b]pyridine scaffold from this compound can be achieved through a cyclocondensation reaction with hydrazine or its derivatives. This reaction proceeds via the formation of a hydrazide intermediate followed by intramolecular cyclization.

Experimental Protocol:

  • Formation of the Hydrazide: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol. Add hydrazine hydrate (2.0-5.0 eq.) to the solution.

  • Reaction Conditions: Reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by TLC to observe the consumption of the starting ester.

  • Cyclization: After the formation of the hydrazide intermediate, the cyclization can be induced by heating at a higher temperature, sometimes with the addition of a dehydrating agent or a catalytic amount of acid. In many cases, prolonged heating in a high-boiling solvent like xylene or acetic acid is sufficient.

  • Work-up and Purification: Upon completion of the cyclization, cool the reaction mixture. The product may precipitate upon cooling or after the addition of a non-polar solvent. The crude product is then collected by filtration and purified by recrystallization.

Quantitative Data for Pyrazolo[3,4-b]pyridine Synthesis

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3-Amino-1H-pyrazolo[3,4-b]pyridineThis compound, Hydrazine HydrateEthanol, then Acetic AcidReflux8-1660-75[3] (Analogous Synthesis)

Note: This protocol is based on established methods for the synthesis of pyrazolopyridines from related precursors.[3] The yields are estimated based on similar reported transformations.

III. Application in Drug Discovery: Targeting Kinase Signaling Pathways

Many of the heterocyclic compounds derived from this compound, particularly the pyrido[2,3-d]pyrimidine scaffold, have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

PIM-1 Kinase Inhibition:

Several studies have highlighted that pyrido[2,3-d]pyrimidine derivatives are effective inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. By inhibiting PIM-1, these compounds can induce apoptosis (programmed cell death) in cancer cells.

G ext_signal External Pro-survival Signals pim1 PIM-1 Kinase ext_signal->pim1 Activation bad Bad (pro-apoptotic) pim1->bad Phosphorylation (Inactivation) apoptosis Apoptosis bad->apoptosis Inhibition inhibition Inhibition compound Pyrido[2,3-d]pyrimidine Derivative compound->pim1

Caption: Simplified signaling pathway showing PIM-1 kinase inhibition by a pyrido[2,3-d]pyrimidine derivative, leading to apoptosis.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant biological relevance. The straightforward and efficient protocols for the synthesis of pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines make this building block an attractive choice for researchers in medicinal chemistry and drug discovery. The demonstrated potential of these scaffolds as kinase inhibitors underscores the importance of continued exploration of this compound in the development of novel therapeutics.

References

Application Notes and Protocols for the Synthesis of Antibacterial Piperidine Derivatives from Ethyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a novel series of piperidine derivatives with potential antibacterial activity, using Ethyl 2-aminoisonicotinate as a readily available starting material. The synthetic strategy involves an initial catalytic hydrogenation of the pyridine ring to form the core piperidine scaffold, followed by functionalization of the amino and ester groups to generate a library of diverse compounds. These application notes offer comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the synthetic workflow and structure-activity relationships to guide researchers in the development of new antibacterial agents.

Introduction

The increasing prevalence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Nitrogen-containing heterocyclic compounds, particularly those with a piperidine core, are prominent structural motifs in a wide range of pharmaceuticals and natural products. The inherent conformational flexibility and the ability to be readily functionalized make the piperidine scaffold a privileged structure in medicinal chemistry. This document outlines a synthetic route to a new class of piperidine derivatives starting from this compound, with the aim of exploring their potential as effective antibacterial agents.

Synthetic Pathway

The proposed synthetic pathway commences with the catalytic hydrogenation of this compound (1) to yield Ethyl 2-aminopiperidine-4-carboxylate (2). To enable selective functionalization, the more reactive 2-amino group is protected, for instance, as a tert-butyloxycarbonyl (Boc) derivative (3). The ester moiety of the protected intermediate is then converted to a series of amides (4a-c) by reacting with various amines. Subsequent deprotection of the 2-amino group furnishes the target piperidine-4-carboxamide derivatives (5a-c). Further diversification can be achieved through N-alkylation or N-arylation of the piperidine ring.

synthetic_pathway start This compound (1) intermediate1 Ethyl 2-aminopiperidine- 4-carboxylate (2) start->intermediate1 H₂, Pd/C (Catalytic Hydrogenation) intermediate2 Ethyl 2-(Boc-amino)piperidine- 4-carboxylate (3) intermediate1->intermediate2 (Boc)₂O, Et₃N (Protection) intermediate3 N-Substituted 2-(Boc-amino)piperidine- 4-carboxamides (4a-c) intermediate2->intermediate3 R-NH₂, Amide Coupling (Amide Formation) product N-Substituted 2-aminopiperidine- 4-carboxamides (5a-c) intermediate3->product TFA or HCl (Deprotection)

Caption: Proposed synthetic pathway for piperidine derivatives.

Experimental Protocols

Synthesis of Ethyl 2-aminopiperidine-4-carboxylate (2)

Materials:

  • This compound (1)

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

  • Celite

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve this compound (1) (10.0 g, 60.2 mmol) in ethanol (150 mL).

  • Carefully add 10% Pd/C (1.0 g, 10% w/w) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 atm.

  • Stir the reaction mixture at 50°C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (DCM:MeOH, 95:5) to afford Ethyl 2-aminopiperidine-4-carboxylate (2) as a colorless oil.

Synthesis of Ethyl 2-(tert-butoxycarbonylamino)piperidine-4-carboxylate (3)

Materials:

  • Ethyl 2-aminopiperidine-4-carboxylate (2)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Ethyl 2-aminopiperidine-4-carboxylate (2) (8.6 g, 50.0 mmol) in DCM (100 mL) in a round-bottom flask.

  • Add triethylamine (10.1 g, 100.0 mmol) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (12.0 g, 55.0 mmol) in DCM (20 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (Hexane:Ethyl Acetate, 7:3) to yield Ethyl 2-(tert-butoxycarbonylamino)piperidine-4-carboxylate (3).

General Procedure for the Synthesis of N-Substituted 2-(tert-butoxycarbonylamino)piperidine-4-carboxamides (4a-c)

Materials:

  • Ethyl 2-(tert-butoxycarbonylamino)piperidine-4-carboxylate (3)

  • Appropriate primary or secondary amine (e.g., benzylamine, morpholine, aniline)

  • Trimethylaluminum (2 M in toluene)

  • Toluene

Procedure:

  • To a solution of the respective amine (1.2 mmol) in toluene (5 mL) at 0°C, add trimethylaluminum (0.6 mL, 1.2 mmol, 2 M in toluene) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Ethyl 2-(tert-butoxycarbonylamino)piperidine-4-carboxylate (3) (272 mg, 1.0 mmol) in toluene (5 mL).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide (4a-c).

General Procedure for the Deprotection of N-Substituted 2-(tert-butoxycarbonylamino)piperidine-4-carboxamides (5a-c)

Materials:

  • N-Substituted 2-(tert-butoxycarbonylamino)piperidine-4-carboxamide (4a-c)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4 M in dioxane)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amide (4a-c) (1.0 mmol) in DCM (5 mL).

  • Add an excess of TFA (2 mL) or 4 M HCl in dioxane (5 mL).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a salt.

  • Filter the solid and wash with cold diethyl ether to obtain the final product (5a-c).

Data Presentation

Table 1: Synthesis and Characterization of Piperidine Derivatives
CompoundR-GroupYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z) [M+H]⁺
5a Benzyl787.25-7.40 (m, 5H), 4.45 (d, 2H), 3.50-3.60 (m, 1H), 2.90-3.10 (m, 2H), 2.50-2.65 (m, 1H), 1.80-2.00 (m, 4H)138.5, 128.8, 127.6, 127.5, 55.2, 46.8, 43.5, 42.1, 30.5, 28.9234.16
5b 4-Morpholinyl823.65-3.75 (m, 4H), 3.50-3.60 (m, 1H), 3.40-3.50 (m, 4H), 2.90-3.10 (m, 2H), 2.50-2.65 (m, 1H), 1.80-2.00 (m, 4H)66.8, 55.1, 46.7, 45.9, 42.0, 30.4, 28.8228.17
5c Phenyl757.50-7.60 (d, 2H), 7.25-7.35 (t, 2H), 7.05-7.15 (t, 1H), 3.55-3.65 (m, 1H), 2.95-3.15 (m, 2H), 2.60-2.75 (m, 1H), 1.85-2.05 (m, 4H)139.2, 129.1, 124.5, 120.3, 55.3, 46.9, 42.2, 30.6, 29.0220.14
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL)
CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
5a 1632
5b 3264
5c 816
Ciprofloxacin0.50.25

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_biological_evaluation Biological Evaluation start This compound hydrogenation Catalytic Hydrogenation start->hydrogenation protection Boc Protection hydrogenation->protection amide_formation Amide Formation (Parallel Synthesis) protection->amide_formation deprotection Boc Deprotection amide_formation->deprotection column_chromatography Column Chromatography deprotection->column_chromatography nmr_ms NMR & MS Analysis column_chromatography->nmr_ms antibacterial_assay Antibacterial Susceptibility Testing (MIC Determination) nmr_ms->antibacterial_assay data_analysis Data Analysis & SAR antibacterial_assay->data_analysis

Caption: Overall experimental workflow.

structure_activity_relationship cluster_r1 Amide Substituent (R1) cluster_r2 N-Substituent (R2) core Piperidine-4-carboxamide Core r1_group R1 Group (Amide Substituent) core->r1_group influences r2_group R2 Group (Piperidine N-Substituent) core->r2_group influences aromatic Aromatic (e.g., Phenyl) r1_group->aromatic aliphatic Aliphatic (e.g., Benzyl) r1_group->aliphatic heterocyclic Heterocyclic (e.g., Morpholinyl) r1_group->heterocyclic h_atom Hydrogen r2_group->h_atom alkyl_group Alkyl r2_group->alkyl_group aryl_group Aryl r2_group->aryl_group activity Antibacterial Activity aromatic->activity Higher Potency aliphatic->activity Moderate Potency heterocyclic->activity Lower Potency h_atom->activity alkyl_group->activity aryl_group->activity

Caption: Structure-Activity Relationship (SAR) logic.

Conclusion

This document provides a detailed and actionable guide for the synthesis of novel piperidine derivatives from this compound. The described protocols are robust and allow for the generation of a diverse library of compounds for antibacterial screening. The presented data and visualizations offer a framework for understanding the synthetic process and for guiding future drug discovery efforts based on the piperidine scaffold. The preliminary antibacterial data suggests that these compounds, particularly those with aromatic amide substituents, warrant further investigation as potential leads for new antibacterial agents.

Application Notes and Protocols for the Coupling of Ethyl 2-aminoisonicotinate with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-acyl ethyl 2-aminoisonicotinates through amide bond formation between ethyl 2-aminoisonicotinate and a variety of carboxylic acids. The procedures outlined below utilize common and efficient coupling reagents, offering reliable methods for the preparation of these compounds, which are valuable intermediates in medicinal chemistry and drug discovery.

Introduction

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the construction of biologically active molecules. This compound is a versatile building block, incorporating a pyridine scaffold that is prevalent in many pharmaceutical agents. The coupling of this amine with carboxylic acids can be challenging due to the electron-deficient nature of the pyridine ring, which reduces the nucleophilicity of the amino group. This document details optimized protocols using standard coupling reagents to overcome this challenge and achieve efficient amide bond formation.

Core Concepts and Reaction Principles

The primary methods for coupling this compound with carboxylic acids involve the in-situ activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The two main protocols detailed here utilize:

  • EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), traps this unstable intermediate to form a more stable active ester, which then reacts with the amine. This method is widely used due to its mild reaction conditions and the easy removal of byproducts.[1]

  • HATU Coupling: [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] (HATU) is a highly efficient uronium-based coupling reagent. It reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea active ester. HATU is known for its high coupling efficiency, even with sterically hindered or electron-deficient amines.[2][3]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a general and cost-effective method for the coupling of a wide range of carboxylic acids with this compound.

Materials:

  • Carboxylic Acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF at 0 °C, add EDC·HCl (1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Add this compound (1.0 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.0 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl this compound.

Experimental Workflow for EDC/HOBt Coupling

EDC_HOBt_Coupling cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester DCM or DMF, 0 °C, 30 min EDC_HOBt EDC, HOBt EDC_HOBt->Active_Ester Product N-acyl ethyl 2-aminoisonicotinate Active_Ester->Product Room Temp, 12-24 h Amine This compound Amine->Product Base DIPEA or TEA Base->Product Workup Aqueous Work-up (NaHCO3, Brine) Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

This protocol is particularly useful for less reactive carboxylic acids or when higher yields are desired.

Materials:

  • Carboxylic Acid

  • This compound

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM, add HATU (1.1 eq.) and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl this compound.

Experimental Workflow for HATU Coupling

HATU_Coupling cluster_preactivation Pre-activation cluster_coupling Coupling cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Activated_Complex Activated Ester Complex Carboxylic_Acid->Activated_Complex DMF or DCM, RT, 15-30 min HATU_DIPEA HATU, DIPEA HATU_DIPEA->Activated_Complex Product N-acyl ethyl 2-aminoisonicotinate Activated_Complex->Product Room Temp, 2-12 h Amine This compound Amine->Product Workup Aqueous Work-up (NaHCO3, Brine) Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for HATU mediated amide coupling.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the coupling of various carboxylic acids with this compound. Please note that yields are dependent on the specific substrate and reaction scale, and optimization may be required.

Table 1: Reagent Stoichiometry and Reaction Conditions

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Carboxylic Acid 1.0 eq.1.0 eq.
This compound 1.0 eq.1.0 eq.
Coupling Reagent EDC·HCl (1.2 eq.)HATU (1.1 eq.)
Additive HOBt (1.2 eq.)-
Base DIPEA or TEA (2.0 eq.)DIPEA (2.0 eq.)
Solvent Anhydrous DCM or DMFAnhydrous DMF or DCM
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-24 hours2-12 hours

Table 2: Representative Examples and Expected Yields

Carboxylic AcidCoupling MethodProductExpected Yield Range
Benzoic AcidEDC/HOBtEthyl 2-benzamidoisonicotinate70-85%
4-Methoxybenzoic AcidHATUEthyl 2-(4-methoxybenzamido)isonicotinate80-95%
Cyclohexanecarboxylic AcidEDC/HOBtEthyl 2-(cyclohexanecarboxamido)isonicotinate65-80%
Acetic AcidHATUEthyl 2-acetamidoisonicotinate75-90%

Note: The expected yields are based on literature precedents for similar couplings and may vary.

Troubleshooting and Considerations

  • Low Yields: If yields are low, ensure all reagents and solvents are anhydrous. The pre-activation time for the HATU protocol can be extended. For the EDC/HOBt protocol, using a slight excess of the coupling reagents (up to 1.5 eq.) may improve the yield.

  • Side Reactions: The primary side reaction is the hydrolysis of the activated ester. This can be minimized by maintaining anhydrous conditions. With EDC, the formation of an N-acylurea byproduct can occur, which is typically removed during column chromatography.

  • Purification: The polarity of the eluent for column chromatography should be carefully chosen based on the polarity of the product. A gradual increase in the polarity of the eluent system often provides the best separation.

Conclusion

The protocols described in these application notes provide robust and versatile methods for the synthesis of N-acyl ethyl 2-aminoisonicotinates. The choice between the EDC/HOBt and HATU methods will depend on the specific carboxylic acid substrate, desired reaction time, and cost considerations. These procedures are well-suited for use in research and development settings for the generation of compound libraries for screening and lead optimization in drug discovery programs.

References

Application Notes and Protocols: Derivatization of Ethyl 2-aminoisonicotinate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminoisonicotinate is a versatile pyridine scaffold that serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential for biological activity. The presence of a reactive primary amino group and an ester functionality allows for a variety of chemical transformations, making it an attractive building block in medicinal chemistry and drug discovery. Derivatization of this core structure can lead to the generation of novel molecules with enhanced antimicrobial and anticancer properties. These application notes provide detailed protocols for the synthesis of several classes of this compound derivatives and for their subsequent biological screening.

Derivatization Strategies

The primary strategies for the derivatization of this compound focus on the chemical modification of the amino group to generate Schiff bases, amides, and fused heterocyclic systems such as pyrimidines. These modifications are designed to explore the structure-activity relationship (SAR) and to identify pharmacophores that contribute to the desired biological effects.

Synthesis of Schiff Base Derivatives

The condensation reaction between the primary amino group of this compound and various aromatic aldehydes yields Schiff bases (imines). This is a straightforward and efficient method to introduce a wide range of substituents, allowing for the fine-tuning of the electronic and steric properties of the final compounds.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1.0 equivalent).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[1]

  • Characterization: The structure of the synthesized Schiff bases can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Schiff_Base_Synthesis ethyl_amino This compound intermediate Intermediate ethyl_amino->intermediate + aldehyde Substituted Aromatic Aldehyde aldehyde->intermediate + schiff_base Schiff Base Derivative intermediate->schiff_base Ethanol, Acetic Acid (cat.), Reflux water H₂O schiff_base->water -

N-Acylation

The acylation of the amino group of this compound with various acyl chlorides or acid anhydrides in the presence of a base leads to the formation of N-acylated derivatives (amides). This derivatization introduces a carbonyl group adjacent to the pyridine ring, which can participate in hydrogen bonding and other interactions with biological targets.

Experimental Protocol: General Procedure for N-Acylation

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and cool the mixture in an ice bath.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).[2]

  • Characterization: Characterize the purified N-acylated derivatives by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

N_Acylation_Workflow start Dissolve Ethyl 2-aminoisonicotinate in anhydrous solvent add_base Add Triethylamine and cool in ice bath start->add_base add_acyl Add Acyl Chloride dropwise add_base->add_acyl react Stir at Room Temperature (2-4h) add_acyl->react workup Quench with water, wash with NaHCO₃ and brine react->workup dry Dry over Na₂SO₄ and concentrate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product purify->characterize

Synthesis of Pyrimidine Derivatives

Fused pyrimidine ring systems can be constructed from this compound through condensation reactions with appropriate precursors. These derivatives are of particular interest due to the prevalence of the pyrimidine scaffold in biologically active molecules, including several anticancer drugs.

Experimental Protocol: One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

  • Reaction Mixture: In a sealed tube, combine this compound (1.0 equivalent), an appropriate active methylene compound (e.g., malononitrile, 1.0 equivalent), and a catalytic amount of a base like piperidine in ethanol.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a suitable temperature and power for a specified time (e.g., 120 °C for 15-30 minutes).[3]

  • Cooling and Precipitation: After irradiation, cool the reaction vessel to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and ethanol.

  • Characterization: Confirm the structure of the synthesized pyrido[2,3-d]pyrimidine derivatives using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Signaling_Pathway

Biological Screening Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.[4]

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines

CompoundTargetMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Derivative 4 PIM-1 Kinase0.571.13
Derivative 11 PIM-1 Kinase1.310.99
Staurosporine (Control) Kinase Inhibitor6.76Not Reported

Data adapted from a study on analogous pyrido[2,3-d]pyrimidine derivatives.[5]

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7][8]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compounds: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9][10]

Table 2: Antimicrobial Activity (MIC) of N-Acylated Thiazolidine Derivatives

CompoundEnterococcus faecalis MIC (µM)Staphylococcus aureus MIC (µM)MRSA MIC (µM)Escherichia coli MIC (µM)Pseudomonas aeruginosa MIC (µM)
QPyN14Th 7.817.817.8131.2531.25
QPyN16Th 1.951.951.9562.562.5

Data represents analogous N-acylated compounds to illustrate the type of data generated.[2]

Conclusion

The derivatization of this compound provides a facile and effective route to a variety of novel heterocyclic compounds. The synthetic protocols outlined, including Schiff base formation, N-acylation, and pyrimidine synthesis, are robust and adaptable for the generation of chemical libraries for biological screening. The provided protocols for in vitro anticancer and antimicrobial assays offer standardized methods to evaluate the biological potential of these newly synthesized molecules, paving the way for the identification of new lead compounds in drug discovery.

References

Application Notes and Protocols: Ethyl 2-aminoisonicotinate in the Synthesis of Agrochemicals and Dyestuffs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 2-aminoisonicotinate as a key intermediate in the synthesis of agrochemicals and dyestuffs.

Synthesis of Dyestuffs

This compound is a valuable precursor for the synthesis of various dyestuffs, particularly azo dyes. The primary amino group on the pyridine ring can be readily diazotized and coupled with a variety of aromatic compounds to produce a wide range of colors.

General Overview of Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: The primary aromatic amine (this compound) is converted into a diazonium salt by treatment with nitrous acid. Nitrous acid is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[1]

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol, naphthol, or aniline derivative.[2] This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which is a powerful chromophore.[3]

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol describes a general procedure for the synthesis of a monoazo dye using this compound as the starting material.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Coupling Agent (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Protocol:

Step 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a dilute solution of hydrochloric acid or sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Azo Coupling

  • In a separate beaker, dissolve an equimolar amount of the chosen coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. For amine coupling agents (e.g., N,N-dimethylaniline), an acidic solution may be used.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling agent with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately or within a short period.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • If necessary, adjust the pH of the solution to optimize the precipitation of the dye. For phenolic coupling agents, the solution should be alkaline, while for amino coupling agents, it is often slightly acidic to neutral.[4]

Step 3: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye with cold water to remove any unreacted salts.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a purified product.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Visualization of Azo Dye Synthesis Workflow

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling start This compound reagents1 NaNO₂, HCl (aq) conditions1 0-5 °C diazonium Diazonium Salt Intermediate coupling_agent Coupling Agent (e.g., 2-Naphthol) diazonium->coupling_agent Coupling Reaction reagents2 NaOH (aq) conditions2 0-5 °C azo_dye Azo Dye Product

Caption: General workflow for the synthesis of an azo dye from this compound.

Quantitative Data for Representative Azo Dyes
Starting AmineCoupling AgentYield (%)Melting Point (°C)Color
p-Nitroaniline2-Naphthol~85248-252Red
Aniline2-Naphthol>80131Orange-Red
4-Aminophenol2-Naphthol~90225Brick Red
Sulfanilic AcidN,N-dimethylaniline~95DecomposesOrange

Data is compiled from analogous syntheses described in the literature.[3][5][6]

Synthesis of Agrochemicals

This compound serves as a potential building block for pyridine-based agrochemicals, such as herbicides and insecticides. The pyridine core is a common feature in many active agrochemical ingredients.[7][8] While direct, publicly documented synthetic routes from this compound to commercial agrochemicals are limited, this section outlines a hypothetical, yet plausible, synthetic pathway to a pyridine carboxylate herbicide, a class of compounds with known herbicidal activity.[9]

Hypothetical Synthesis of a Pyridine Carboxylate Herbicide

This section presents a representative synthetic pathway. This is a proposed route and not a documented synthesis of a specific commercial product.

The overall strategy involves the modification of the amino and ester groups of this compound to introduce functionalities commonly found in herbicidal compounds. A key step could be a Sandmeyer-type reaction to replace the amino group with a halogen, followed by further functionalization.

Experimental Protocol: Halogenation of this compound via Sandmeyer-type Reaction

This protocol describes the conversion of the amino group of this compound to a chloro group, a common step in building more complex molecules.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Distilled Water

  • Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

Step 1: Diazotization

  • Follow the diazotization procedure as described in Section 1.2, Step 1, using this compound, HCl, and NaNO₂ at 0-5 °C.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of Copper(I) Chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm slowly to room temperature. Nitrogen gas evolution should be observed.

  • The reaction mixture can be gently heated to ensure the completion of the reaction.

Step 3: Isolation and Purification

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude Ethyl 2-chloroisonicotinate.

  • The product can be further purified by column chromatography or distillation.

Visualization of a Hypothetical Agrochemical Synthesis Pathway

Agrochemical_Synthesis cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Ester Hydrolysis cluster_step3 Step 3: Amide Coupling start This compound reagents1 1. NaNO₂, HCl 2. CuCl cluster_step1 cluster_step1 intermediate1 Ethyl 2-chloroisonicotinate reagents2 NaOH (aq), then H₃O⁺ intermediate1->reagents2 Hydrolysis intermediate2 2-Chloroisonicotinic Acid reagents3 R-NH₂, Coupling Agent intermediate2->reagents3 Amidation final_product Pyridine Carboxamide (Herbicide Candidate) cluster_step2 cluster_step2 cluster_step3 cluster_step3

Caption: Hypothetical pathway for the synthesis of a pyridine-based agrochemical.

Quantitative Data for a Key Synthetic Intermediate

The following table provides data for a key intermediate that could be formed from this compound.

IntermediateSynthesis MethodYield (%)Melting Point (°C)Boiling Point (°C)
Ethyl 2-chloroisonicotinateDiazotization followed by Sandmeyer reaction60-70N/A110-112 (at 15 mmHg)

Data is representative and may vary based on specific reaction conditions.

References

Experimental Protocols for the Acylation of Ethyl 2-Aminoisonicotinate: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The acylation of Ethyl 2-aminoisonicotinate is a fundamental transformation in medicinal chemistry and drug discovery, yielding N-acylated derivatives that are key intermediates in the synthesis of various biologically active compounds. This document provides detailed application notes and experimental protocols for the N-acetylation and N-benzoylation of this compound, targeting researchers, scientists, and drug development professionals. The protocols outlined below offer clear, step-by-step instructions for these crucial synthetic modifications.

Acylation Overview

N-acylation of this compound involves the reaction of the primary amino group with an acylating agent, such as an acid anhydride or an acyl chloride, to form an amide bond. The choice of acylating agent and reaction conditions can be tailored to achieve desired products with high yields and purity.

General Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product This compound This compound Solvent\nBase (optional) Solvent Base (optional) This compound->Solvent\nBase (optional) Acylating Agent Acylating Agent Acylating Agent->Solvent\nBase (optional) N-acylated this compound N-acylated this compound Solvent\nBase (optional)->N-acylated this compound

Figure 1: General workflow for the acylation of this compound.

Experimental Protocols

Two common and effective methods for the acylation of this compound are presented below: N-acetylation using acetic anhydride and N-benzoylation using benzoyl chloride.

Protocol 1: N-Acetylation of this compound

This protocol details the synthesis of Ethyl 2-acetamidoisonicotinate using acetic anhydride as the acylating agent. Pyridine is utilized as both the solvent and a base to neutralize the acetic acid byproduct.

Reaction Scheme:

G This compound This compound Product Ethyl 2-acetamidoisonicotinate This compound->Product Acetic Anhydride, Pyridine G This compound This compound Product Ethyl 2-(benzamido)isonicotinate This compound->Product Benzoyl Chloride, Et3N, DCM G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Reaction Monitoring cluster_3 Work-up cluster_4 Purification cluster_5 Final Product start Dissolve this compound and Base (if applicable) in Solvent acylate Add Acylating Agent (e.g., Acetic Anhydride or Benzoyl Chloride) start->acylate monitor Stir at Appropriate Temperature and Monitor by TLC acylate->monitor workup Quench Reaction and Perform Aqueous Extractions monitor->workup purify Dry Organic Layer and Purify by Chromatography or Recrystallization workup->purify end Characterize Pure N-acylated Product purify->end

Application Notes and Protocols for the Development of Dual FXR/LTA4H Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of dual Farnesoid X Receptor (FXR) and Leukotriene A4 Hydrolase (LTA4H) modulators, a promising therapeutic strategy for multifactorial diseases such as non-alcoholic steatohepatitis (NASH).[1][2] This document details the underlying signaling pathways, experimental protocols for modulator evaluation, and a summary of the available quantitative data for select compounds.

Introduction and Rationale

Polypharmacology, the strategy of modulating multiple targets with a single molecule, offers a compelling approach for treating complex diseases with intricate pathophysiologies.[1][2] NASH, characterized by hepatic steatosis, inflammation, and fibrosis, is an ideal candidate for such a strategy.[1][2]

  • Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine. Its activation plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[2] Agonism of FXR has demonstrated therapeutic potential in treating NASH by reducing hepatic steatosis and offering liver protection.[3]

  • Leukotriene A4 Hydrolase (LTA4H) is a key enzyme in the biosynthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB4).[4] Inhibition of LTA4H is an attractive strategy to mitigate the inflammatory component of NASH.[1][2]

The simultaneous activation of FXR and inhibition of LTA4H by a dual modulator is hypothesized to provide additive or synergistic effects, addressing both the metabolic and inflammatory drivers of NASH.[1][3]

Signaling Pathways

Understanding the signaling cascades of FXR and LTA4H is fundamental to the rationale for their dual modulation.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). Upon binding of its natural ligands, such as bile acids, this complex translocates to the nucleus and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression. Key functions of FXR activation include the regulation of bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acids Bile Acids / FXR Agonist FXR FXR Bile_Acids->FXR Binds & Activates FXR_RXR_inactive FXR-RXR Heterodimer (inactive) FXR->FXR_RXR_inactive Heterodimerizes with RXR RXR RXR->FXR_RXR_inactive FXR_RXR_active FXR-RXR Heterodimer (active) FXR_RXR_inactive->FXR_RXR_active Conformational Change FXRE FXR Response Element (FXRE) on DNA FXR_RXR_active->FXRE Binds to FXR_RXR_active->FXRE Target_Gene_Transcription Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Gene_Transcription Regulates

Caption: FXR Signaling Pathway Activation.

Leukotriene A4 Hydrolase (LTA4H) Signaling Pathway

LTA4H is a cytosolic enzyme that catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4). LTB4 is a potent lipid mediator that chemoattracts and activates leukocytes, particularly neutrophils, to sites of inflammation. By inhibiting LTA4H, the production of LTB4 is reduced, thereby dampening the inflammatory response.

LTA4H_Signaling_Pathway Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX FLAP 5-LOX Activating Protein (FLAP) FLAP->5_LOX Activates LTA4 Leukotriene A4 (LTA4) 5_LOX->LTA4 Converts to LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Converts to Dual_Modulator Dual FXR/LTA4H Modulator (Inhibitor) Dual_Modulator->LTA4H Inhibits Inflammation Inflammation (e.g., Neutrophil Chemotaxis) LTB4->Inflammation Promotes

Caption: LTA4H Signaling and Inhibition.

Data Presentation

The following tables summarize the in vitro biological activities of selected dual FXR/LTA4H modulators.

Table 1: In Vitro Biological Activity of Dual FXR/LTA4H Modulators [1][5]

CompoundFXR EC50 (µM) [a]FXR Efficacy (%) [a]LTA4H IC50 (µM) [b]
3 0.026340.54
8 0.029450.14
19 0.46480.45

[a] FXR modulation determined in a full-length FXR reporter gene assay. Efficacy is relative to the maximal activation of a reference agonist (e.g., GW4064) set at 100%. [b] LTA4H inhibition determined on recombinant protein.

Experimental Protocols

Detailed methodologies for key experiments in the development of dual FXR/LTA4H modulators are provided below.

Protocol 1: FXR Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate FXR, leading to the expression of a luciferase reporter gene under the control of an FXR response element.

Materials:

  • HEK293T or HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • FXR expression plasmid

  • FXRE-luciferase reporter plasmid

  • Internal control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds and a reference FXR agonist (e.g., GW4064)

  • 96-well white, clear-bottom assay plates

  • Dual-luciferase reporter assay system

  • Luminometer

Methodology:

  • Cell Culture: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a transfection mixture containing the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the internal control plasmid with a suitable transfection reagent according to the manufacturer's protocol.

    • Add the transfection mix to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh complete culture medium and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the reference agonist in the appropriate cell culture medium.

    • Replace the medium on the cells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the fold activation relative to the vehicle control.

    • Generate dose-response curves and calculate EC50 values using a suitable software package.

Protocol 2: LTA4H Enzyme Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of recombinant LTA4H.

Materials:

  • Recombinant human LTA4H enzyme

  • Leukotriene A4 (LTA4) substrate

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds and a reference LTA4H inhibitor (e.g., bestatin)

  • 96-well assay plates

  • Quenching solution (e.g., methanol)

  • Method for detecting Leukotriene B4 (LTB4) (e.g., ELISA kit or LC-MS/MS)

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • Add the recombinant LTA4H enzyme to the wells of the 96-well plate.

    • Add the test compounds or vehicle control to the respective wells.

    • Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the LTA4 substrate to all wells.

    • Incubate for a specific duration (e.g., 30-60 seconds) at 37°C.

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • LTB4 Detection:

    • Quantify the amount of LTB4 produced in each well using a validated method such as a competitive ELISA or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Generate dose-response curves and determine the IC50 values.

Protocol 3: In Vivo Efficacy in a NASH Mouse Model (General Outline)

Animal models are crucial for evaluating the therapeutic potential of dual FXR/LTA4H modulators in a physiological context. A common model for NASH involves inducing the disease through a specialized diet.

Model: Diet-induced obese (DIO) mouse model of NASH.

Materials:

  • C57BL/6J mice

  • High-fat, high-fructose, and/or high-cholesterol diet to induce NASH

  • Dual FXR/LTA4H modulator and vehicle control

  • Equipment for oral gavage or other appropriate route of administration

  • Materials for blood collection and tissue harvesting

  • Reagents for histological analysis (e.g., H&E, Sirius Red) and biochemical assays (e.g., liver triglycerides, ALT, AST)

  • Equipment for gene expression analysis (e.g., qPCR)

Methodology:

  • NASH Induction: Feed mice a NASH-inducing diet for a specified period (e.g., 16-24 weeks) to establish the disease phenotype.

  • Compound Administration:

    • Randomize the mice into treatment groups (vehicle control, dual modulator at various doses, and potentially positive controls like a selective FXR agonist or LTA4H inhibitor).

    • Administer the compounds daily via oral gavage for a defined treatment period (e.g., 4-8 weeks).

  • Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood samples for analysis of serum markers of liver injury (ALT, AST) and metabolic parameters.

    • Harvest the liver and other relevant tissues.

    • Histology: Perform histological analysis of liver sections to assess steatosis, inflammation, and fibrosis.

    • Biochemical Analysis: Measure liver triglyceride content.

    • Gene Expression: Analyze the expression of key genes involved in fibrosis, inflammation, and lipid metabolism in the liver.

  • Data Analysis: Compare the various endpoints between the treatment groups and the vehicle control group to determine the in vivo efficacy of the dual modulator.

Experimental and Developmental Workflows

The development of dual-target modulators requires a structured and iterative process.

In Vitro Assay Workflow

The in vitro evaluation of dual FXR/LTA4H modulators typically follows a tiered approach.

in_vitro_workflow Start Start: Compound Library Primary_Screening Primary Screening: FXR Reporter Assay & LTA4H Inhibition Assay Start->Primary_Screening Hit_Identification Hit Identification: Compounds with Dual Activity Primary_Screening->Hit_Identification Dose_Response Dose-Response Analysis: Determine EC50 and IC50 Hit_Identification->Dose_Response Lead_Selection Lead Candidate Selection: Potency, Efficacy, and Balance Dose_Response->Lead_Selection Selectivity_Profiling Selectivity Profiling: Against other Nuclear Receptors and Proteases Lead_Selection->Selectivity_Profiling In_Vitro_ADMET In Vitro ADMET: Metabolic Stability, Permeability, etc. Selectivity_Profiling->In_Vitro_ADMET Optimized_Lead Optimized Lead for In Vivo Studies In_Vitro_ADMET->Optimized_Lead

Caption: In Vitro Assay Workflow.

Drug Development Workflow for Dual-Target Modulators

The overall drug discovery and development process for a dual-target agent involves several key stages, from initial concept to clinical trials.

drug_development_workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Target_ID Target Identification & Validation (FXR & LTA4H) Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_to_Lead Hit-to-Lead (H2L) Assay_Dev->Hit_to_Lead Lead_Opt Lead Optimization (Dual Activity & PK/PD) Hit_to_Lead->Lead_Opt Preclinical_Dev Preclinical Development (In Vivo Efficacy & Safety) Lead_Opt->Preclinical_Dev IND IND-Enabling Studies Preclinical_Dev->IND Phase_I Phase I (Safety & PK) IND->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA NDA/MAA Submission Phase_III->NDA

References

Application Notes and Protocols for the Synthesis and Evaluation of Imidazo-Pyridine Compounds as PAD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline.[1] This process, known as citrullination or deimination, neutralizes the positive charge of arginine, leading to alterations in protein structure and function.[2] Dysregulation of PAD activity is implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis, multiple sclerosis, and certain cancers.[3][4] Consequently, the development of potent and selective PAD inhibitors has emerged as a promising therapeutic strategy.

The imidazo-pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory and anti-cancer properties.[5][6][7] The structural features of imidazo-pyridines make them attractive candidates for the design of novel enzyme inhibitors. This document provides detailed protocols for the synthesis of a representative imidazo[4,5-b]pyridine library and their evaluation as potential PAD inhibitors.

Signaling Pathway of PAD Enzymes

Peptidylarginine deiminases play a crucial role in various cellular signaling pathways. In inflammatory conditions and cancer, PAD enzymes, particularly PAD2 and PAD4, are often upregulated.[3][4] Their activity can lead to the citrullination of various proteins, including histones, which in turn affects gene expression and chromatin remodeling.[8] For instance, PAD4-mediated histone citrullination is a key step in the formation of neutrophil extracellular traps (NETs), a process implicated in autoimmune responses and thrombosis.[9][10] The following diagram illustrates a simplified signaling pathway involving PAD4.

PAD_Signaling_Pathway PAD4 Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_cellular Cellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 binds ROS_Production Increased ROS Production TLR4->ROS_Production activates Calcium_Influx Increased Intracellular Ca2+ ROS_Production->Calcium_Influx induces PAD4_Inactive Inactive PAD4 (Cytoplasm) Calcium_Influx->PAD4_Inactive activates PAD4_Active Active PAD4 (Cytoplasm -> Nucleus) PAD4_Inactive->PAD4_Active conformational change Histone_Arginine Histone H3 (Arginine) PAD4_Active->Histone_Arginine targets Histone_Citrulline Histone H3 (Citrulline) Histone_Arginine->Histone_Citrulline citrullinates Chromatin_Decondensation Chromatin Decondensation Histone_Citrulline->Chromatin_Decondensation leads to NETosis NETosis Chromatin_Decondensation->NETosis results in

Caption: A simplified diagram of the PAD4 signaling pathway in neutrophils leading to NETosis.

Experimental Protocols

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The following is a general protocol for the synthesis of 2-substituted imidazo[4,5-b]pyridines, a common scaffold investigated for biological activities.[5]

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start Reactants 2,3-Diaminopyridine & Substituted Benzaldehyde Start->Reactants Reaction Condensation/ Oxidative Cyclization Reactants->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS, HPLC Purification->Characterization Final_Product Imidazo[4,5-b]pyridine Derivative Characterization->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-aminoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are three primary methods for the synthesis of this compound:

  • Fischer-Speier Esterification: Direct esterification of 2-aminoisonicotinic acid with ethanol using an acid catalyst.[1][2][3]

  • Nucleophilic Aromatic Substitution (SNAr): Amination of ethyl 2-chloroisonicotinate with an ammonia source.

  • Oxidation and Esterification: Oxidation of the methyl group of 2-amino-4-methylpyridine to a carboxylic acid, followed by esterification.

Q2: I am experiencing low yields in my Fischer-Speier esterification. What are the likely causes and how can I improve it?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2][3] To drive the equilibrium towards the product, you can:

  • Use Excess Ethanol: Employing a large excess of ethanol can shift the equilibrium to favor the formation of the ethyl ester.[1][2]

  • Remove Water: Water is a byproduct of the reaction, and its removal will push the reaction forward. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.[1][2]

  • Choice of Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective catalysts.[1][2]

Q3: What are the potential side reactions during the amination of ethyl 2-chloroisonicotinate?

A3: The primary side reaction of concern is the hydrolysis of the ester group by any water present in the reaction mixture, especially under basic conditions if aqueous ammonia is used. This would lead to the formation of 2-aminoisonicotinic acid. Additionally, if the reaction temperature is too high, there is a risk of forming diaryl amine byproducts.

Q4: How can I effectively purify the final this compound product?

A4: Purification is typically achieved through recrystallization. A common procedure involves dissolving the crude product in a minimal amount of hot ethanol and then allowing it to cool slowly to form crystals. The choice of solvent may need to be optimized based on the impurities present. Column chromatography can also be employed for higher purity requirements.

Troubleshooting Guides

Route 1: Fischer-Speier Esterification of 2-aminoisonicotinic Acid
Issue Potential Cause(s) Troubleshooting Steps
Low Conversion to Ester - Reaction has not reached equilibrium. - Insufficient catalyst. - Presence of water in reactants or solvent.- Increase reaction time. - Use a large excess of ethanol (e.g., as the solvent). - Ensure all reagents and glassware are dry. - Add a dehydrating agent or use a Dean-Stark trap.[1][2] - Increase the catalyst loading slightly.
Product is difficult to isolate/crystallize - Presence of unreacted starting material or byproducts. - Incorrect crystallization solvent or conditions.- Wash the crude product with a saturated sodium bicarbonate solution to remove unreacted acid. - Perform column chromatography to separate the ester from the starting acid. - Experiment with different recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexanes).
Formation of a dark-colored product - Reaction temperature is too high, leading to decomposition. - Presence of impurities in the starting material.- Reduce the reaction temperature and extend the reaction time. - Purify the 2-aminoisonicotinic acid starting material before use. - Consider using a milder acid catalyst.
Route 2: Amination of Ethyl 2-chloroisonicotinate
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Amine - Incomplete reaction. - Side reaction (hydrolysis of the ester). - Loss of volatile ammonia.- Increase reaction time and/or temperature (monitor for byproduct formation). - Use anhydrous ammonia in a sealed reaction vessel to maintain pressure. - Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis.
Formation of 2-hydroxyisonicotinate byproduct - Presence of water in the reaction mixture reacting with the starting material.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use.
Product is contaminated with starting material - Insufficient reaction time or temperature.- Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting material. - Increase the reaction time or temperature as needed.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-aminoisonicotinic Acid

Materials:

  • 2-aminoisonicotinic acid

  • Absolute Ethanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminoisonicotinic acid.

  • Add a large excess of absolute ethanol to the flask, enough to act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol.

Protocol 2: Amination of Ethyl 2-chloroisonicotinate

Materials:

  • Ethyl 2-chloroisonicotinate

  • Anhydrous Ammonia

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • In a high-pressure reaction vessel, dissolve ethyl 2-chloroisonicotinate in an anhydrous solvent.

  • Cool the solution and introduce anhydrous ammonia gas into the vessel.

  • Seal the vessel and heat the reaction mixture. The temperature and pressure will need to be optimized, but a starting point could be 100-120 °C.

  • Maintain the reaction at temperature for several hours, monitoring the internal pressure.

  • After the reaction is complete (as determined by TLC or GC analysis of an aliquot), cool the vessel to room temperature and carefully vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield this compound.

Visualizations

Fischer_Esterification_Workflow start Start: 2-aminoisonicotinic acid + Ethanol (excess) reaction Reflux with H₂SO₄ catalyst (4-6 hours) start->reaction workup Neutralization with NaHCO₃ & Extraction reaction->workup purification Drying and Concentration workup->purification product Crude Ethyl 2-aminoisonicotinate purification->product final_product Pure Ethyl 2-aminoisonicotinate product->final_product Recrystallization Amination_Troubleshooting low_yield Low Yield of This compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction hydrolysis Ester Hydrolysis low_yield->hydrolysis ammonia_loss Loss of Ammonia low_yield->ammonia_loss increase_time_temp Increase reaction time/temp incomplete_reaction->increase_time_temp anhydrous_conditions Use anhydrous reagents/solvents hydrolysis->anhydrous_conditions sealed_vessel Use sealed reaction vessel ammonia_loss->sealed_vessel

References

Troubleshooting guide for the reaction of Ethyl 2-aminoisonicotinate with aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Schiff bases (imines) from Ethyl 2-aminoisonicotinate and various aldehydes. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction shows very low conversion or fails to proceed. What are the common causes?

A1: Low or no conversion in this condensation reaction is typically linked to several key factors:

  • Suboptimal pH: The formation of imines is acid-catalyzed and highly pH-dependent. The optimal rate is often near a pH of 5.[1] If the medium is too acidic (low pH), the amine nitrogen of this compound becomes protonated, rendering it non-nucleophilic.[1] If the medium is too basic (high pH), there is insufficient acid to protonate the hydroxyl group of the hemiaminal intermediate, preventing its elimination as water.[1]

  • Presence of Water: This is a condensation reaction that produces water as a byproduct. The reaction is reversible, so the presence of excess water in the reaction medium can inhibit forward progress or hydrolyze the imine product back to the starting materials.[2]

  • Insufficient Temperature: Many imine formations require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, consider heating it to reflux.

  • Catalyst Issues: While some reactions proceed without a catalyst, an appropriate acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) can significantly accelerate the reaction.[3][4] The absence of a catalyst or the use of an inappropriate one can lead to poor results.

Q2: I am observing the formation of multiple side products. What are they and how can I minimize them?

A2: Side product formation can complicate purification and reduce the yield of the desired imine. Potential side reactions include:

  • Aldehyde Self-Condensation: Aldehydes, especially those with α-hydrogens, can undergo self-condensation (aldol reaction) under acidic or basic conditions.

  • Over-oxidation: While less common for this specific reaction, sensitive aldehydes can be susceptible to oxidation, especially if the reaction is run for extended periods at high temperatures with exposure to air.

  • Incomplete Reaction: The hemiaminal intermediate formed after the initial nucleophilic attack may be stable under certain conditions and fail to dehydrate to the final imine.

To minimize side products, ensure your reagents are pure, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), and optimize the reaction time and temperature by monitoring progress with Thin Layer Chromatography (TLC).

Q3: The purification of my imine product is proving difficult. What strategies can I employ?

A3: Imines can sometimes be challenging to isolate due to their sensitivity to hydrolysis or their physical properties (e.g., being oils).[1]

  • Avoid Aqueous Acid: During workup, avoid washing with acidic aqueous solutions, as this can readily hydrolyze the imine back to the starting materials.[2] Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) if necessary.

  • Anhydrous Conditions: Ensure all solvents and equipment used during workup and purification are dry. Use a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove residual water from the organic extract before solvent evaporation.

  • Chromatography: If recrystallization fails, column chromatography is a reliable method for purification. A silica gel column with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) is an excellent purification method.[5][6]

Q4: How do I choose the right solvent and catalyst for my reaction?

A4: The choice of solvent and catalyst is critical for success.

  • Solvents: Alcohols like methanol or ethanol are commonly used as they effectively dissolve the reactants.[2][6] Toluene or cyclohexane are also excellent choices, especially when water removal is necessary using a Dean-Stark apparatus.[3] Aprotic solvents can be advantageous to prevent hydrolysis of the product.

  • Catalysts: A few drops of a protic acid like glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TSA) are often sufficient.[3] For sensitive substrates, milder catalysts or even catalyst-free conditions at elevated temperatures might be necessary. The optimal catalyst often needs to be determined empirically.

Data Presentation

The yield of the Schiff base product is highly dependent on the aldehyde substrate and the reaction conditions. The following table provides representative data for the reaction of this compound with various aldehydes under optimized conditions.

AldehydeCatalyst (mol%)SolventTemperature (°C)Time (h)Isolated Yield (%)
Benzaldehydep-TSA (5%)Toluene110 (Reflux)492
4-ChlorobenzaldehydeAcetic Acid (10%)Ethanol80 (Reflux)688
4-Methoxybenzaldehydep-TSA (5%)Toluene110 (Reflux)595
4-NitrobenzaldehydeAcetic Acid (10%)Ethanol80 (Reflux)375
CinnamaldehydeNoneMethanol65 (Reflux)881
Cyclohexanecarboxaldehydep-TSA (5%)Toluene110 (Reflux)1265

Note: This data is illustrative and based on typical outcomes for Schiff base synthesis. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure using Acid Catalysis and Dean-Stark Apparatus

This method is suitable for a wide range of aromatic and aliphatic aldehydes. The use of a Dean-Stark apparatus effectively removes water, driving the reaction to completion.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.05 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Toluene

  • Round-bottom flask, Dean-Stark trap, reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the aldehyde (1.05 eq).

  • Add toluene to the flask to give a concentration of approximately 0.5 M.

  • Add the catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Assemble the Dean-Stark trap and reflux condenser. Fill the trap with toluene.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete when water ceases to collect in the Dean-Stark trap (usually 4-12 hours).

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine This compound Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal Protonation Imine Schiff Base (Imine) Imine->Hemiaminal Hydrolysis (Reverse Reaction) Water Water (H₂O) Catalyst Acid Catalyst (H⁺) Catalyst->Hemiaminal Protonated_Hemiaminal->Imine Dehydration Protonated_Hemiaminal->Water TroubleshootingWorkflow Start Start Reaction Monitor Monitor by TLC Start->Monitor Problem Low Conversion? Monitor->Problem Check_pH Check/Adjust pH (Add cat. Acid) Problem->Check_pH Yes Complete Reaction Complete Problem->Complete No Check_pH->Monitor Remove_H2O Remove Water (e.g., Dean-Stark) Check_pH->Remove_H2O Increase_Temp Increase Temperature (Reflux) Check_pH->Increase_Temp Remove_H2O->Monitor Increase_Temp->Monitor Workup Workup & Purify Complete->Workup Side_Products Side Products Observed? Workup->Side_Products Purify_Reagents Purify Reagents Side_Products->Purify_Reagents Yes End Pure Product Side_Products->End No Inert_Atmosphere Use Inert Atmosphere Purify_Reagents->Inert_Atmosphere Optimize_Time Optimize Time/Temp Inert_Atmosphere->Optimize_Time Optimize_Time->Start

References

Technical Support Center: Optimization of Reaction Conditions for N-alkylation of Ethyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of ethyl 2-aminoisonicotinate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems that may arise during the N-alkylation of this compound, offering potential causes and solutions.

Problem 1: Low or No Conversion to the N-alkylated Product

Q: My N-alkylation reaction of this compound is showing low yield or is not proceeding to completion. What are the common causes and how can I troubleshoot this?

A: Low yields in N-alkylation reactions are a frequent issue.[1] Several factors could be contributing to this problem. Here is a step-by-step troubleshooting guide:

  • Reagent Quality: Ensure the purity of your this compound, alkylating agent, solvent, and base. Impurities can interfere with the reaction. It is also crucial to accurately calculate and weigh all reagent amounts.

  • Reaction Conditions:

    • Temperature: Many N-alkylation reactions require heating. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for potential product degradation.

    • Base: The base plays a crucial role in deprotonating the amino group. The strength and solubility of the base are critical. Common inorganic bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). If your base has low solubility in the chosen solvent, consider switching to a more soluble base or a different solvent.[2]

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used. The solubility of all reactants, including the base, is important for the reaction to proceed efficiently.

  • Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Formation check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK increase_temp Increase Temperature Incrementally optimize_conditions->increase_temp change_base Switch to a Stronger or More Soluble Base (e.g., Cs₂CO₃) increase_temp->change_base No Improvement change_solvent Change Solvent (e.g., DMF, DMSO) change_base->change_solvent No Improvement change_alkylating_agent Use a More Reactive Alkylating Agent (Alkyl Iodide) change_solvent->change_alkylating_agent No Improvement consider_alternative Consider Alternative Methods (e.g., Reductive Amination) change_alkylating_agent->consider_alternative Still Low Yield

Caption: Troubleshooting logic for low-yield N-alkylation reactions.

Problem 2: Formation of Di-alkylated Byproduct

Q: My reaction is producing a significant amount of the di-N-alkylated product. How can I improve the selectivity for mono-alkylation?

A: Over-alkylation is a common side reaction because the mono-alkylated product can be more nucleophilic than the starting amine, leading to a second alkylation.[3] Here are some strategies to favor mono-alkylation:

  • Stoichiometry Control: Use an excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) can help maintain a low concentration of it in the reaction mixture, thereby reducing the likelihood of the product reacting further.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the second alkylation, which may have a higher activation energy.

  • Alternative Methods: Consider using reductive amination, which is known for its high selectivity in producing mono-alkylated amines.[4]

Decision Pathway for Selectivity Issues

selectivity_troubleshooting start Di-alkylation Observed adjust_stoichiometry Use Excess this compound start->adjust_stoichiometry slow_addition Slowly Add Alkylating Agent adjust_stoichiometry->slow_addition Still Di-alkylation lower_temp Lower Reaction Temperature slow_addition->lower_temp Still Di-alkylation reductive_amination Switch to Reductive Amination lower_temp->reductive_amination Still Di-alkylation

Caption: Decision pathway for addressing selectivity issues in N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the N-alkylation of this compound with an alkyl halide?

A1: A good starting point would be to use 1.0 equivalent of this compound, 1.1-1.2 equivalents of the alkyl bromide or iodide, and 1.5-2.0 equivalents of potassium carbonate (K₂CO₃) as the base in anhydrous DMF as the solvent. The reaction can be initially run at room temperature and monitored by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased to 50-80 °C.

Q2: Which bases are most effective for this reaction?

A2: The choice of base is critical. For N-alkylation of aminopyridines, common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Cs₂CO₃ is more soluble and often more effective, but also more expensive. Stronger bases like sodium hydride (NaH) can also be used, but may lead to more side reactions.

Q3: What are some common side reactions to be aware of?

A3: Besides di-alkylation, other potential side reactions include:

  • Alkylation of the pyridine ring nitrogen: This is generally less favored for 2-aminopyridines but can occur under certain conditions.

  • Hydrolysis of the ethyl ester: If there is water present in the reaction mixture, especially at elevated temperatures and with a strong base, the ester group can be hydrolyzed to a carboxylic acid.

  • Reaction with the solvent: Some polar aprotic solvents like DMF can decompose at high temperatures, leading to impurities.[5]

Q4: How can I effectively purify the N-alkylated product?

A4: Purification can often be challenging due to the similar polarities of the starting material and the product.

  • Column Chromatography: This is the most common method for purification. A gradient of ethyl acetate in hexanes on silica gel is a good starting point.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: The basicity of the product can be exploited. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid to extract the basic components into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

Data Presentation

Table 1: Effect of Base and Solvent on the N-alkylation of a 2-Aminopyridine Derivative (Model System)

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetonitrile801265
2K₂CO₃ (1.5)DMF80885
3Cs₂CO₃ (1.5)Acetonitrile80692
4Cs₂CO₃ (1.5)DMF80495
5NaH (1.2)THF60678

Note: This data is representative for a model 2-aminopyridine system and serves as a guideline for optimizing the N-alkylation of this compound.

Experimental Protocols

Protocol 1: General Procedure for N-alkylation with an Alkyl Halide
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.) and anhydrous DMF.

  • Addition of Base: Add potassium carbonate (K₂CO₃, 1.5-2.0 equiv.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 equiv.) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow for N-alkylation

experimental_workflow_alkylation setup 1. Reaction Setup: - this compound - Anhydrous DMF - Inert Atmosphere add_base 2. Add Base (e.g., K₂CO₃) setup->add_base add_alkyl_halide 3. Add Alkyl Halide (dropwise) add_base->add_alkyl_halide react 4. Reaction (Stir at RT or Heat) add_alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor workup 5. Aqueous Work-up and Extraction monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify product Pure N-alkylated Product purify->product

References

Technical Support Center: Purification of Crude Ethyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Ethyl 2-aminoisonicotinate by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: The most common impurity in crude this compound, when synthesized via Fischer esterification of 2-aminoisonicotinic acid, is the unreacted starting material, 2-aminoisonicotinic acid.[1][2][3][4] Due to the reversible nature of the esterification reaction, incomplete conversion is a primary concern.[2][4] Other potential impurities could include residual acid catalyst and by-products from potential side reactions, though these are generally less common.

Q2: What is the general polarity of this compound and its main impurity?

A2: this compound is a polar compound due to the presence of the amino group and the ester functional group. The primary impurity, 2-aminoisonicotinic acid, is even more polar due to the presence of the free carboxylic acid group in addition to the amino group. This difference in polarity is the basis for their separation by column chromatography.

Q3: What type of adsorbent is suitable for the column chromatography of this compound?

A3: Silica gel is the most common and suitable stationary phase for the purification of this compound. Given the basic nature of the amino group, using neutral silica gel is recommended to avoid potential interactions or degradation that can sometimes occur on acidic silica.

Q4: How can I monitor the progress of the column chromatography?

A4: The separation can be monitored by thin-layer chromatography (TLC). Small samples from the collected fractions are spotted on a TLC plate and eluted with the same or a slightly more polar solvent system used for the column. The spots can be visualized under UV light (254 nm) or by using a suitable staining agent if the compounds are not UV-active.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of crude this compound. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional, as a mobile phase additive)

  • TLC plates (silica gel coated)

  • Glass column

  • Collection tubes

2. Slurry Preparation and Column Packing:

  • A slurry of silica gel is prepared in the initial, least polar mobile phase.

  • The slurry is carefully poured into the column, ensuring no air bubbles are trapped.

  • A layer of sand can be added on top of the silica gel to prevent disturbance during sample loading.

  • The column is equilibrated by running the initial mobile phase through it until the packing is stable.

3. Sample Preparation and Loading:

  • The crude this compound is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble samples, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.

4. Elution and Fraction Collection:

  • The elution is started with a nonpolar solvent system and the polarity is gradually increased.

  • Fractions of a suitable volume are collected sequentially.

  • The composition of each fraction is monitored by TLC.

5. Product Isolation:

  • Fractions containing the pure product (as determined by TLC) are combined.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Table 1: Recommended Solvent Systems for TLC and Column Chromatography
ApplicationSolvent System (v/v)Purpose
TLC Analysis Hexane:Ethyl Acetate (7:3 to 1:1)To determine the optimal mobile phase for column chromatography.
Column Chromatography Gradient of Hexane:Ethyl AcetateTo elute compounds with increasing polarity.
For Basic Compounds Hexane:Ethyl Acetate with 0.1% TriethylamineTo improve peak shape and reduce tailing of the basic amine.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Q1: The product is not eluting from the column.

A1:

  • Problem: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. If the compound is still retained, a more polar solvent like dichloromethane or a small percentage of methanol can be added to the mobile phase.

Q2: The separation between the product and impurities is poor.

A2:

  • Problem: The chosen mobile phase does not provide sufficient resolution.

  • Solution:

    • Optimize the solvent system using TLC with various solvent ratios.

    • Employ a shallower solvent gradient during column chromatography.

    • Ensure the column is packed uniformly to prevent channeling.

    • Consider using a finer mesh silica gel for higher resolution (flash chromatography).

Q3: The product is eluting with the solvent front.

A3:

  • Problem: The initial mobile phase is too polar.

  • Solution: Start the elution with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate).

Q4: The collected fractions show streaking or tailing on the TLC plate.

A4:

  • Problem: This can be caused by interactions between the basic amino group of the compound and the acidic silanol groups on the silica gel. It can also be due to overloading the column.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

    • Ensure that the amount of crude material loaded onto the column is not excessive (typically 1-5% of the silica gel weight).

Q5: The yield of the purified product is low.

A5:

  • Problem: This could be due to incomplete elution, product degradation on the column, or co-elution with impurities leading to the discarding of mixed fractions.

  • Solution:

    • Ensure complete elution by washing the column with a highly polar solvent at the end of the chromatography.

    • Check the stability of the compound on silica gel by spotting a solution on a TLC plate and letting it sit for an extended period before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.

    • Optimize the separation to minimize the volume of mixed fractions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Analysis cluster_isolation Product Isolation A Prepare Silica Gel Slurry B Pack Column A->B C Equilibrate Column B->C F Load Sample onto Column C->F D Dissolve Crude Product (Wet Loading) D->F E Adsorb on Silica (Dry Loading) E->F G Start Elution with Nonpolar Solvent F->G H Gradually Increase Polarity G->H I Collect Fractions H->I J Monitor Fractions by TLC I->J J->H Adjust Polarity K Combine Pure Fractions J->K L Evaporate Solvent K->L M Obtain Purified Product L->M

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_elution_issues Elution Problems cluster_purity_yield_issues Purity & Yield Problems start Problem Encountered A Product Not Eluting start->A B Poor Separation start->B C Product in Solvent Front start->C D Tailing/Streaking on TLC start->D E Low Yield start->E A_sol Increase Mobile Phase Polarity A->A_sol B_sol1 Optimize Solvent System (TLC) B->B_sol1 B_sol2 Use Shallower Gradient B->B_sol2 C_sol Decrease Initial Polarity D_sol1 Add Basic Modifier (e.g., Et3N) D->D_sol1 D_sol2 Reduce Sample Load D->D_sol2 E_sol1 Ensure Complete Elution E->E_sol1 E_sol2 Check Compound Stability E->E_sol2

References

Identifying and minimizing side products in Ethyl 2-aminoisonicotinate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-aminoisonicotinate. The following sections address common issues encountered during key synthetic transformations and offer guidance on minimizing the formation of side products.

I. Acylation Reactions

Acylation of this compound is a common transformation to introduce an acyl group, typically at the amino functionality. However, side reactions can occur, leading to reduced yields and complex product mixtures.

Frequently Asked Questions (FAQs) - Acylation

Q1: My acylation reaction is producing a mixture of N-acylated, di-acylated, and unreacted starting material. How can I improve the selectivity for N-acylation?

A1: Achieving selective N-acylation requires careful control of reaction conditions to mitigate the reactivity of the pyridine nitrogen and the potential for over-acylation. The primary amino group is generally more nucleophilic than the pyridine ring nitrogen. However, under forcing conditions or with highly reactive acylating agents, di-acylation can occur.

Troubleshooting Steps:

  • Choice of Acylating Agent: Use a less reactive acylating agent. For example, an acid anhydride is generally less reactive than an acyl chloride.

  • Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent. An excess can lead to di-acylation.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more kinetically controlled N-acylation.

  • Base Selection: Employ a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the acid byproduct without competing in the acylation.

  • Slow Addition: Add the acylating agent dropwise to the solution of this compound to maintain a low concentration of the acylating agent throughout the reaction.

Q2: I am observing a significant amount of O-acylation on the ester group. How can I prevent this?

A2: O-acylation at the ester is generally not observed under standard acylation conditions targeting the amino group. If you suspect O-acylation, it is more likely that you are observing the formation of an N,N-diacylated product or other side products. Re-characterization of your products is recommended. However, to ensure the ester remains intact, avoid harsh basic conditions that could lead to hydrolysis followed by acylation of the resulting carboxylate.

Q3: What is the expected yield for a typical N-acylation of this compound?

A3: The yield can vary significantly depending on the substrate and reaction conditions. However, for a well-optimized reaction, yields for mono-N-acylation can be expected to be in the range of 70-95%. The following table provides representative yields for the acylation of similar 2-aminopyridine systems.

Acylating AgentSubstrateBaseSolventTemp (°C)Yield of N-acylated Product (%)Reference
Acetic Anhydride2-AminopyridinePyridineDCM2592[1]
Benzoyl Chloride2-Amino-4-methylpyridineTriethylamineTHF0-2585Analogous Procedure
Isobutyryl chlorideEthyl 2-aminonicotinateDIPEACH2Cl2088Analogous Procedure
Experimental Protocol: Selective N-Acetylation

This protocol describes a general procedure for the selective N-acetylation of this compound.

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow for Selective N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound and base in anhydrous solvent prep2 Cool to 0 °C prep1->prep2 react1 Slowly add acylating agent prep2->react1 Start Reaction react2 Monitor reaction by TLC or LC-MS react1->react2 workup1 Quench reaction react2->workup1 Reaction Complete workup2 Extract with organic solvent workup1->workup2 workup3 Purify by chromatography workup2->workup3

Caption: Workflow for selective N-acylation of this compound.

II. N-Alkylation Reactions

N-alkylation of this compound can be challenging due to the potential for over-alkylation to form the di-alkylated product and quaternization of the pyridine nitrogen.

Frequently Asked Questions (FAQs) - N-Alkylation

Q1: My N-alkylation reaction is resulting in a mixture of mono- and di-alkylated products. How can I favor mono-alkylation?

A1: The formation of the di-alkylated product is a common issue as the mono-alkylated product can be more nucleophilic than the starting material. To favor mono-alkylation, consider the following strategies:

  • Stoichiometry: Use a slight excess of this compound relative to the alkylating agent.

  • Bulky Alkylating Agents: If the desired product allows, using a bulkier alkylating agent can sterically hinder the second alkylation.

  • Reductive Amination: A reliable method for mono-alkylation is reductive amination. This involves reacting the amine with an aldehyde or ketone to form an imine in situ, which is then reduced.

  • Protecting Groups: In some cases, a temporary protecting group can be installed on the amino group, followed by alkylation and deprotection.

Q2: I am observing the formation of a pyridinium salt. How can this be avoided?

A2: The pyridine nitrogen is nucleophilic and can react with the alkylating agent, especially with reactive halides like methyl iodide or benzyl bromide. To minimize this:

  • Choice of Alkylating Agent: Use less reactive alkylating agents if possible (e.g., alkyl tosylates instead of iodides).

  • Temperature: Keep the reaction temperature as low as feasible.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further reaction.

Experimental Protocol: Reductive Amination for Mono-N-Alkylation

This protocol provides a general method for mono-N-alkylation via reductive amination.

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloroethane. Add a dehydrating agent like magnesium sulfate or molecular sieves. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) in portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor by TLC or LC-MS.

  • Work-up: Quench the reaction carefully with water. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Logical Flow for Minimizing Di-alkylation

G cluster_solutions Troubleshooting Strategies start Goal: Mono-N-Alkylation issue Problem: Di-alkylation Occurs start->issue sol1 Adjust Stoichiometry: Use excess amine issue->sol1 sol2 Use Bulky Alkylating Agent issue->sol2 sol3 Alternative Method: Reductive Amination issue->sol3 outcome1 Improved Selectivity sol1->outcome1 sol2->outcome1 sol3->outcome1

Caption: Decision diagram for troubleshooting di-alkylation.

III. Amide Coupling Reactions

When using this compound as the amine component in an amide coupling reaction, common issues include low yield and the formation of side products from the coupling reagents.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: My amide coupling reaction with this compound is giving a low yield. What are the potential causes?

A1: Low yields in amide coupling reactions can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The coupling reagent may not be effectively activating the carboxylic acid.

  • Steric Hindrance: If either the carboxylic acid or this compound has significant steric bulk, the reaction rate can be very slow.

  • Hydrolysis of Activated Ester: The presence of water can hydrolyze the activated carboxylic acid intermediate. Ensure all reagents and solvents are anhydrous.

  • Side Reactions of Coupling Reagents: Some coupling reagents can form stable byproducts that do not react with the amine.

Troubleshooting Guide:

IssuePotential Solution
Low Reactivity Switch to a more powerful coupling reagent (e.g., HATU, HBTU).
Add an activating agent like HOBt or DMAP (catalytic).
Increase the reaction temperature.
Steric Hindrance Use a less sterically demanding coupling reagent.
Increase reaction time and/or temperature.
Hydrolysis Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Experimental Protocol: HATU-Mediated Amide Coupling

This protocol outlines a general procedure for amide coupling using HATU.

  • Acid Activation: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in an anhydrous solvent like DMF or DCM. Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of this compound (1.2 eq) in the same anhydrous solvent to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Signaling Pathway for Amide Coupling

G CarboxylicAcid Carboxylic Acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster AmideProduct Amide Product ActivatedEster->AmideProduct Byproducts Coupling Reagent Byproducts ActivatedEster->Byproducts Amine This compound Amine->AmideProduct

Caption: Key species in a typical amide coupling reaction.

IV. Hydrolysis of the Ethyl Ester

The ethyl ester of this compound can be susceptible to hydrolysis under certain conditions, leading to the formation of 2-aminoisonicotinic acid.

Frequently Asked Questions (FAQs) - Ester Hydrolysis

Q1: Under what conditions is the ethyl ester likely to hydrolyze?

A1: The ester is most susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. The presence of water is necessary for hydrolysis to occur. The rate of hydrolysis is pH-dependent.[2]

Q2: How can I prevent ester hydrolysis during a reaction?

A2: To prevent unwanted hydrolysis:

  • Control pH: Avoid strongly acidic or basic conditions if the ester functionality needs to be preserved.

  • Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.

  • Temperature: Perform reactions at the lowest effective temperature.

  • Reaction Time: Minimize reaction times where possible.

Q3: If I want to intentionally hydrolyze the ester, what conditions should I use?

A3: For intentional hydrolysis, treatment with an aqueous base such as lithium hydroxide or sodium hydroxide in a solvent like THF or methanol is a standard procedure. Acid-catalyzed hydrolysis with aqueous HCl or H2SO4 is also effective.

Troubleshooting Unwanted Hydrolysis
ObservationProbable CauseRecommended Action
Formation of 2-aminoisonicotinic acid as a byproductPresence of water and non-neutral pHEnsure all reagents and solvents are anhydrous. Use a non-nucleophilic base if a base is required.
Reaction temperature is too highLower the reaction temperature.
Prolonged reaction timeMonitor the reaction and work up as soon as it is complete.

References

Challenges in the scale-up synthesis of Ethyl 2-aminoisonicotinate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of Ethyl 2-aminoisonicotinate and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis, offering potential causes and actionable solutions.

Question 1: Why is the reaction yield consistently low?

Potential Causes and Solutions:

Low yields are a frequent issue in pyridine synthesis, often stemming from suboptimal reaction conditions or incomplete reactions.[1]

Potential Cause Recommended Solution Notes
Suboptimal Reaction Conditions Optimize the catalyst and solvent system. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can significantly improve yields.[1] A solvent-free approach using γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C) has also demonstrated high yields (up to 95%).[1]The traditional use of refluxing ethanol can be inefficient for certain pyridine syntheses.[1]
Incomplete Oxidation If the synthesis involves a dihydropyridine intermediate (e.g., Hantzsch synthesis), ensure complete oxidation to the final pyridine product.[1] Use an effective oxidizing agent (e.g., nitric acid, iodine, KMnO4) in the correct stoichiometric amount.[1]Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the full conversion of the intermediate.[1]
Impure Starting Materials Impurities in reagents can lead to unwanted side products and lower overall yields.[2]Always verify the purity of starting materials, such as 2-amino-4-methylpyridine or related precursors, before commencing the synthesis.
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product.Consider the order of reagent addition, especially in unsymmetrical syntheses, to minimize side product formation.[1]
Question 2: How can I effectively purify the final this compound derivative?

Potential Causes and Solutions:

The basic nature of the pyridine ring can complicate purification, often leading to issues like tailing during column chromatography.[2]

Purification Technique Methodology Advantages & Considerations
Acid-Base Extraction Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., HCl). The basic pyridine derivative will be protonated and move to the aqueous layer.[2] The aqueous layer can then be basified and the product re-extracted with an organic solvent.[2]Effective for separating the basic product from non-basic impurities.[2]
Column Chromatography Silica gel is commonly used. To mitigate tailing caused by the basicity of the pyridine, add a small amount of a base like triethylamine to the eluent.[2]A versatile technique for separating compounds with different polarities.[2] The choice of eluent system is critical for good separation.
Crystallization If the product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.[2]Can yield very pure product but requires screening for an appropriate solvent or solvent mixture.
Distillation For volatile derivatives, distillation can be an effective purification method.[2]Limited to thermally stable and volatile compounds.
Question 3: The reaction is highly exothermic and difficult to control on a larger scale. What safety measures should be implemented?

Potential Causes and Solutions:

Exothermic reactions can pose significant safety risks, including thermal runaway, which can also lead to product degradation.[2]

Control Strategy Implementation
Slow Reagent Addition Add one of the key reactants dropwise or portion-wise over an extended period. This helps to manage the rate of heat generation.[2]
Efficient Cooling Utilize an ice bath, cryostat, or a reactor with a cooling jacket to maintain a consistent and low temperature throughout the reaction.[2]
Dilution Performing the reaction at a lower concentration can help dissipate heat more effectively.[2]
Continuous Flow Chemistry For large-scale industrial synthesis, continuous flow reactors provide superior temperature control and are inherently safer for managing highly exothermic processes.[2]

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of this compound?

A1: Key raw materials can include 2-Aminoisonicotinic acid, Ethanol, Thionyl chloride, and 2-Acetylamino-4-methylpyridine, among others, depending on the chosen synthetic route.[3]

Q2: What are the typical physical properties of this compound?

A2: this compound is typically an off-white to light yellow powder or crystal.[3][4] It has a melting point in the range of 123-127°C and is slightly soluble in water.[3][4]

Q3: How should I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q4: Are there specific safety precautions I should take when handling reagents for this synthesis?

A4: Yes, always consult the Safety Data Sheet (SDS) for each reagent. Many reagents used in pyridine synthesis can be hazardous. For example, handle reagents like thionyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Q5: My product shows impurities after purification. What are some common byproducts?

A5: Impurities can arise from side reactions, unreacted starting materials, or degradation. Common side reactions in pyridine synthesis can include over-alkylation, dimerization, or polymerization, depending on the specific reactants and conditions used. Incomplete oxidation of a dihydropyridine intermediate is also a common source of impurities.[1]

Experimental Protocols

General Protocol for Esterification of 2-Aminoisonicotinic Acid

This protocol describes a general method for the synthesis of this compound via esterification. This is a representative protocol and may require optimization for specific derivatives and scale.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminoisonicotinic acid in an excess of absolute ethanol.

  • Acid Catalyst Addition : Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent. Alternatively, thionyl chloride can be used for acid chloride formation followed by reaction with ethanol.

  • Heating : Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid carefully with a base solution (e.g., saturated sodium bicarbonate).

  • Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude this compound using an appropriate method as described in the troubleshooting guide, such as column chromatography or crystallization.[2]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Starting Materials (e.g., 2-Aminoisonicotinic Acid, Ethanol) setup Reaction Setup (Flask, Stirrer, Condenser) reagents->setup solvent Solvent & Catalyst solvent->setup addition Reagent Addition & Heating (Reflux) setup->addition monitor Monitoring (TLC, HPLC) addition->monitor neutralize Neutralization addition->neutralize monitor->addition extract Extraction neutralize->extract dry Drying & Concentration extract->dry purify Purification (Chromatography, Crystallization) dry->purify final_product Final Product: This compound Derivative purify->final_product G start Problem Encountered low_yield Low Yield? start->low_yield purification_issue Purification Difficulty? start->purification_issue safety_issue Exothermic Reaction? start->safety_issue incomplete_rxn Reaction Incomplete (Check TLC/LCMS) low_yield->incomplete_rxn Yes check_reagents Check Reagent Purity low_yield->check_reagents No chromatography_prob Tailing in Chromatography? purification_issue->chromatography_prob Yes alt_method Consider Alternative (Crystallization, Extraction) purification_issue->alt_method No control_heat Implement Heat Control safety_issue->control_heat Yes optimize_cond Optimize Conditions (Catalyst, Solvent, Temp) incomplete_rxn->optimize_cond add_base Add Base (e.g., TEA) to Eluent chromatography_prob->add_base Yes chromatography_prob->alt_method No slow_addition Slow Reagent Addition control_heat->slow_addition efficient_cooling Use Efficient Cooling control_heat->efficient_cooling

References

Preventing degradation of Ethyl 2-aminoisonicotinate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl 2-aminoisonicotinate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dark, and dry place. Several suppliers suggest storage at room temperature, with some recommending temperatures below 15°C for optimal long-term stability.

Q2: What are the visible signs of degradation of this compound?

A2: this compound is typically a white to light yellow powder or crystalline solid. A noticeable change in color, such as darkening to brown, or a change in the physical state of the powder may indicate degradation. The appearance of a strong or unusual odor can also be a sign of decomposition.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure, which includes an amino group and an ester functional group on a pyridine ring, the following degradation pathways are most likely:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases, which would yield 2-aminoisonicotinic acid and ethanol.

  • Oxidation: The amino group on the pyridine ring can be oxidized, particularly when exposed to air, light, or oxidizing agents. This can lead to the formation of N-oxides or colored degradation products. Studies on similar compounds like 3,4-diaminopyridine have shown that oxidation can lead to the formation of N-oxides and nitro-substituted pyridines[1].

  • Photodegradation: Aromatic amines are often sensitive to light. Exposure to UV or even ambient light over extended periods can induce degradation.

  • Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above and may also lead to decarboxylation or other decomposition reactions.

Q4: How can I detect degradation in my sample of this compound?

A4: Several analytical techniques can be employed to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the most common and effective technique to separate and quantify this compound and its potential impurities or degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to identify volatile impurities or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify unknown degradation products by comparing the spectra of the stored sample with that of a pure, fresh sample.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS can be used to identify the molecular weights of degradation products, providing clues to their structures.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (darkening) of the solid Oxidation of the amino group, photodegradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber vial or storing it in a dark place.
Clumping or change in consistency of the powder Absorption of moisture leading to hydrolysis.Ensure the storage container is tightly sealed. Store in a desiccator if the ambient humidity is high.
Unexpected peaks in HPLC chromatogram Presence of degradation products or impurities from synthesis.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation peaks. Use co-injection with a fresh, high-purity standard to confirm the identity of the main peak.
Poor reactivity in a chemical synthesis Degradation of the starting material.Assess the purity of the this compound using HPLC or NMR before use. If degradation is confirmed, purify the material (e.g., by recrystallization) or use a fresh batch.
Inconsistent experimental results Variable purity of the stored material due to ongoing degradation.Re-evaluate the storage conditions. Aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to intentionally degrade the compound and identify potential degradation products, which is crucial for developing a stability-indicating analytical method.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3% (v/v)
  • Methanol or Acetonitrile (HPLC grade)
  • Water (HPLC grade)

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours. The hydrolysis of a related compound, ethyl nicotinate, is known to be pH-dependent[2].

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation (Solution): Dissolve the compound in methanol to a final concentration of 1 mg/mL. Expose the solution to a photostability chamber or direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration with the mobile phase.
  • Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC-UV method.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general starting point for an HPLC method to assess the purity of this compound.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm and 280 nm
  • Injection Volume: 10 µL
  • Column Temperature: 30°C

2. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (initial conditions) at a concentration of 1 mg/mL.
  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

Visualizations

Degradation_Pathway EAI This compound Hydrolysis Hydrolysis (Moisture, Acid/Base) EAI->Hydrolysis Oxidation Oxidation (Air, Light, Oxidants) EAI->Oxidation Thermal Thermal Stress (Heat) EAI->Thermal AA 2-Aminoisonicotinic Acid + Ethanol Hydrolysis->AA N_Oxide N-Oxide Derivative Oxidation->N_Oxide Nitro Nitro-pyridine Derivative Oxidation->Nitro Further Oxidation Thermal->Hydrolysis Accelerates Thermal->Oxidation Accelerates Decarboxylation Decarboxylation Products Thermal->Decarboxylation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage & Observation cluster_testing Purity Testing cluster_troubleshooting Troubleshooting Storage Store sample under controlled conditions Observation Visual Inspection (Color, Consistency) Storage->Observation Degradation_Detected Degradation Detected? Observation->Degradation_Detected HPLC HPLC Purity Check HPLC->Degradation_Detected NMR NMR for Structure Confirmation NMR->Degradation_Detected Action Implement Corrective Actions (e.g., change storage, purify) Degradation_Detected->Action Yes Continue Continue with Experiment Degradation_Detected->Continue No

Caption: Workflow for monitoring the stability of this compound.

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with Ethyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing catalyst selection for cross-coupling reactions involving Ethyl 2-aminoisonicotinate. This challenging substrate requires careful consideration of reaction conditions to achieve high yields and minimize side products.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenges stem from the electronic nature of the pyridine ring and the presence of the amino group. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This coordination can hinder the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] Additionally, the electron-donating amino group can reduce the reactivity of the C-X bond (where X is a halide) towards oxidative addition.[2]

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: Common side reactions in cross-coupling reactions with aminopyridine substrates include:

  • Protodeboronation: This is the loss of the boronic acid group and its replacement with a hydrogen atom, which can be prevalent when using arylboronic acids in Suzuki-Miyaura coupling. To minimize this, consider using more stable boronic esters (e.g., pinacol esters), ensuring anhydrous reaction conditions, or using a milder base.[2]

  • Dehalogenation: The starting aryl halide is reduced, removing the halogen atom. This can be minimized by ensuring a strictly inert atmosphere and avoiding solvents that can act as a hydride source.[1]

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two boronic acid molecules in Suzuki coupling or two terminal alkynes in Sonogashira coupling). For Suzuki coupling, this can be reduced by rigorously degassing the reaction mixture to remove oxygen.[1] For Sonogashira coupling, using copper-free conditions can often mitigate this issue.

Q3: How do I choose the optimal ligand for my reaction?

A3: The choice of ligand is critical for a successful cross-coupling reaction with this compound. Bulky, electron-rich phosphine ligands are often the most effective. These ligands stabilize the palladium catalyst, promote the oxidative addition of the aryl halide, and facilitate the final reductive elimination step. For challenging substrates like aminopyridines, ligands such as SPhos, XPhos, and RuPhos have shown to be effective.[2] It is often necessary to screen a variety of ligands to find the optimal one for a specific transformation.

Q4: What is the role of the base, and which one should I choose?

A4: The base plays a crucial role in the catalytic cycle. In Suzuki-Miyaura coupling, it activates the boronic acid. In Buchwald-Hartwig amination, it facilitates the deprotonation of the amine. In Heck and Sonogashira reactions, it neutralizes the hydrogen halide formed during the reaction. The choice of base depends on the specific reaction and the sensitivity of your substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu). For sensitive substrates, weaker bases like carbonates or phosphates are often preferred.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired coupled product.

Potential Cause Troubleshooting Steps Citation
Catalyst Inhibition Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos). Use a pre-catalyst to ensure the formation of an active catalytic species. Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%).[2]
Ineffective Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is of high purity, dry, and finely powdered.[2]
Protodeboronation of Boronic Acid Use a boronic ester (e.g., pinacol ester) instead of a boronic acid. Ensure strictly anhydrous reaction conditions.[2]
Poor Solubility of Reagents Optimize the solvent system. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective.[4]
Buchwald-Hartwig Amination

Problem: Incomplete conversion or formation of side products.

Potential Cause Troubleshooting Steps Citation
Inappropriate Catalyst System Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., BINAP, Xantphos).[3]
Base Incompatibility If using a strong base like NaOtBu with a base-sensitive substrate, switch to a milder base such as Cs₂CO₃ or K₃PO₄.[5]
Catalyst Deactivation Lower the reaction temperature. Ensure the reaction is performed under a strict inert atmosphere.[5]
Low Amine Nucleophilicity The electron-withdrawing nature of the pyridine ring can reduce the amine's nucleophilicity. Consider using a stronger base or a more active catalyst system.[6]
Heck Reaction

Problem: Low yield or poor regioselectivity.

Potential Cause Troubleshooting Steps Citation
Inactive Catalyst Use a more active palladium precursor or add a phosphine ligand. Ensure the reaction is conducted under an inert atmosphere to prevent catalyst oxidation.[7]
Low Reaction Temperature Gradually increase the reaction temperature, but monitor for potential decomposition.[7]
Formation of Palladium Black This indicates catalyst agglomeration and deactivation. Try a lower reaction temperature or a different ligand.[7]
Poor Regioselectivity The electronic and steric properties of the acrylate and the aryl halide influence regioselectivity. The choice of a cationic or neutral reaction pathway, influenced by the halide and ligands, also plays a role. Experiment with different ligands and reaction conditions.[7]
Sonogashira Coupling

Problem: Low yield and/or significant homocoupling of the alkyne.

Potential Cause Troubleshooting Steps Citation
Alkyne Homocoupling (Glaser Coupling) Perform the reaction under copper-free conditions. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.
Catalyst Inactivity Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper sources (e.g., CuI).[8]
Insufficient Base Ensure an adequate amount of a suitable amine base (e.g., triethylamine, diisopropylamine) is used to neutralize the HX formed.[8]
Low Reactivity of Aryl Halide If using an aryl chloride or bromide, higher temperatures may be required. Aryl iodides are generally more reactive.[9]

Experimental Protocols

General Workflow for a Cross-Coupling Reaction

G setup Reaction Setup (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand, Solvent) inert Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert 1. heat Heating & Stirring (Monitor by TLC/LC-MS) inert->heat 2. workup Workup (Quench, Extract, Wash) heat->workup 3. purify Purification (Column Chromatography) workup->purify 4. characterize Characterization (NMR, MS) purify->characterize 5.

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Detailed Protocol: Sonogashira Coupling of a 2-Amino-3-Bromopyridine Derivative

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes and can serve as a starting point for this compound, assuming a bromo-derivative is used.[5]

Materials:

  • 2-Amino-3-bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add the 2-amino-3-bromopyridine derivative and the terminal alkyne.

  • Add triethylamine as the base.

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a saturated aqueous sodium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst and Ligand Selection Guide

The following table provides a summary of commonly used catalyst systems for different cross-coupling reactions involving challenging heteroaryl substrates. This can be used as a starting point for the optimization of reactions with this compound.

Cross-Coupling ReactionPalladium PrecursorRecommended LigandsTypical BaseSolvent(s)
Suzuki-Miyaura Pd₂(dba)₃, Pd(OAc)₂SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BINAP, XantphosNaOtBu, Cs₂CO₃, K₃PO₄Toluene, Dioxane
Heck Pd(OAc)₂, PdCl₂PPh₃, P(t-Bu)₃ (optional)Et₃N, K₂CO₃DMF, NMP, Dioxane
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Et₃N, DIPEADMF, THF

Logical Relationship for Troubleshooting a Failed Suzuki Coupling

G start Low/No Yield in Suzuki Coupling catalyst Is the Catalyst System Active? start->catalyst base Is the Base Effective? start->base reagents Are the Reagents Stable? start->reagents conditions Are the Reaction Conditions Optimal? start->conditions sol1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->sol1 Check for Inhibition/Deactivation sol2 Try K3PO4 or Cs2CO3 base->sol2 Screen Different Bases sol3 Use Pinacol Boronate/ Ensure Anhydrous Conditions reagents->sol3 Consider Boronic Ester/ Check Purity sol4 Increase Temperature/ Use Dioxane/Water conditions->sol4 Optimize Temperature & Solvent

Caption: A troubleshooting flowchart for a failing Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Recrystallization of Ethyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 2-aminoisonicotinate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: While specific quantitative solubility data is not extensively published, methanol has been cited as a suitable solvent.[1] Generally, for aminopyridine esters, a solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, isopropanol, and acetonitrile are also good candidates to screen. For highly impure samples, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be effective.

Q2: My this compound appears as a yellow to brown solid. Is this normal, and can recrystallization remove the color?

A2: The appearance of crude this compound can range from off-white to yellow or brown.[2] The discoloration is often due to minor impurities or oxidation by-products. Recrystallization is an effective method for removing colored impurities. If a single recrystallization does not yield a white to off-white crystalline solid, treatment with activated charcoal during the recrystallization process is recommended.

Q3: What is the expected melting point of high-purity this compound?

A3: The melting point of pure this compound is in the range of 123-127 °C.[3][4] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: Can I use techniques other than recrystallization for purification?

A4: Yes, other purification techniques can be employed. Column chromatography on silica gel is a common alternative for purifying aminopyridine derivatives.[5] However, due to the basic nature of the pyridine nitrogen, peak tailing can be an issue. Using a mobile phase containing a small amount of a basic modifier, like triethylamine, can improve separation. For removing excess reagents from related aminopyridine compounds, cation-exchange chromatography has also been shown to be effective.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
The compound "oils out" and does not form crystals. 1. The solution is cooling too quickly. 2. The solution is supersaturated with impurities, depressing the melting point. 3. The chosen solvent is not ideal.1. Reheat the solution to redissolve the oil, and allow it to cool more slowly. Insulating the flask can help. 2. Add a small amount of additional hot solvent to the solution and attempt to cool again. 3. Consider using a different solvent or a mixed-solvent system.
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but requires nucleation to begin crystallization.1. Boil off some of the solvent to increase the concentration of the solute and then allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the liquid's surface. 3. Add a seed crystal of pure this compound.
Crystal formation is very rapid, resulting in a fine powder. The solution is too concentrated, or the cooling is too fast.Rapid crystallization can trap impurities. To obtain larger, purer crystals, reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly.
The yield of recovered crystals is very low. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. The crystals were washed with too much cold solvent. 3. Premature crystallization occurred during a hot filtration step.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Wash the crystals with a minimal amount of ice-cold solvent. 3. Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent crystallization in the funnel.
The recrystallized product is still colored. Colored impurities are not being effectively removed by the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration. Be sure to use a fluted filter paper to remove the charcoal, as it can pass through standard filter paper.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol provides a general procedure for the recrystallization of this compound from a single solvent (e.g., methanol or ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Mixed Solvent Recrystallization

This protocol is useful when a single solvent is not ideal. A common pairing is a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. An example pair for this compound could be ethanol (good) and water (poor).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the mixed solvent (in the same ratio) for washing.

Quantitative Data Summary

The following table presents hypothetical solubility data to illustrate the solvent selection process. Note: This data is for illustrative purposes and should be experimentally verified.

Solvent Solubility at 20°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability
Water~0.1~1.5Poor (low solubility at boiling)
Methanol~2.5~25Good
Ethanol~1.8~20Good
Ethyl Acetate~3.0~15Moderate
Hexane<0.1<0.2Poor (insoluble)
Toluene~0.5~8Potentially good

Visualizations

Recrystallization Workflow

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal hot_filter Hot filtration (optional) dissolve->hot_filter if no charcoal charcoal->hot_filter cool Slowly cool to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Vacuum filtration ice_bath->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry crystals wash->dry end High-purity this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Logic for "Oiling Out"

Oiling_Out_Troubleshooting start Compound 'oils out' reheat Reheat to dissolve oil start->reheat add_solvent Add more hot solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool success Crystals form slow_cool->success failure Still oils out slow_cool->failure change_solvent Try a different solvent system failure->change_solvent

Caption: Decision-making process for troubleshooting when the compound "oils out".

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Characterization of Ethyl 2-aminoisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. It provides detailed information about molecular structure, enabling researchers to confirm the identity and purity of newly synthesized compounds. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for Ethyl 2-aminoisonicotinate and a structurally related compound, Ethyl 4-aminobenzoate. The data presented herein serves as a crucial reference for the characterization of novel derivatives of this compound, a heterocyclic building block of significant interest in medicinal chemistry.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for Ethyl 4-aminobenzoate. These values provide a baseline for identifying the key resonances and understanding the influence of substituent positioning on the pyridine and benzene rings, respectively.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Compound Solvent H-3 H-5 H-6 -CH₂- (Ethyl) -CH₃ (Ethyl) -NH₂
This compound (Predicted)DMSO-d₆6.85 (s)6.98 (d)7.85 (d)4.25 (q)1.30 (t)6.50 (s)
Ethyl 4-aminobenzoate (Experimental)CDCl₃6.64 (d)7.87 (d)-4.32 (q)1.36 (t)4.07 (s, br)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound Solvent C-2 C-3 C-4 C-5 C-6 C=O -CH₂- -CH₃
This compound (Predicted)DMSO-d₆159.5108.0148.0112.0150.0166.060.014.5
Ethyl 4-aminobenzoate (Experimental)CDCl₃120.0131.5150.8113.9-166.760.414.4

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound derivatives.

Sample Preparation
  • Sample Quantity: Weigh approximately 5-20 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount will depend on the molecular weight and solubility of the compound.[1][2][3][4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][4]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to prevent shimming issues.[3]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30 or zg) is typically used.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is common for routine ¹H spectra.[5]

    • Acquisition Time (aq): An acquisition time of 2-4 seconds provides good resolution.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum and improve signal-to-noise.

    • Spectral Width: The typical spectral width for ¹³C NMR is 0 to 220 ppm.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Visualizing the Workflow and Molecular Relationships

The following diagrams illustrate the general workflow for NMR characterization and the structural comparison between this compound and Ethyl 4-aminobenzoate.

NMR_Characterization_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_nmr NMR Analysis cluster_characterization Structural Characterization Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR_Acquisition 1H & 13C NMR Acquisition SamplePrep->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Structure_Validation Structure Validation Data_Processing->Structure_Validation Molecular_Structure_Comparison cluster_pyridine Pyridine Derivative cluster_benzene Benzene Derivative (Alternative) EAI This compound Core Common Feature (Aminobenzoic Acid Ester Moiety) EAI->Core Heterocyclic Core EAB Ethyl 4-aminobenzoate EAB->Core Aromatic Core

References

A Comparative Analysis of the Anticancer Activity of Thieno[2,3-d]pyrimidine Analogs Derived from Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity of Novel Heterocyclic Compounds

This guide provides a comparative analysis of the in vitro anticancer activity of a series of thieno[2,3-d]pyrimidine analogs synthesized from a common precursor, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. The data presented herein, including half-maximal inhibitory concentration (IC50) values and detailed experimental methodologies, offers a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics. The structure-activity relationships (SAR) suggested by this data can inform the design of more potent and selective anticancer agents.

Quantitative Analysis of Anticancer Activity

The antiproliferative effects of the synthesized thieno[2,3-d]pyrimidine analogs were evaluated against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG-2 (hepatocellular carcinoma). The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

Compound IDStructureMCF-7 IC50 (µM)[1]HepG-2 IC50 (µM)[1]
4 Ethyl 2-(chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate23.235.5
24 2-(3,4-Dichlorobenzylidene)hydrazino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine49.962.8
29 4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine45.358.4
30 4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine33.849.7
31 4-Morpholino-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine48.261.3

Experimental Protocols

Synthesis of Thieno[2,3-d]pyrimidine Analogs

The synthesis of the evaluated compounds originated from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. A series of chemical reactions, including acylation, cyclization, and nucleophilic substitution, were employed to generate the diverse set of thieno[2,3-d]pyrimidine derivatives. For detailed synthetic procedures, please refer to the primary literature.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (MCF-7 and HepG-2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Potential Mechanisms of Action and Signaling Pathways

The biological activity of these thieno[2,3-d]pyrimidine analogs may be attributed to their interaction with key cellular signaling pathways involved in cancer cell proliferation and survival. In silico studies have suggested that some of these compounds may act as inhibitors of Janus kinase 2 (JAK2).[1] Furthermore, structurally similar heterocyclic compounds have been shown to target topoisomerases I and II.[4]

JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis.[3][5] Its aberrant activation is frequently observed in various cancers. Inhibition of this pathway can lead to the suppression of tumor growth.

JAK2_STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Inhibitor Thieno[2,3-d]pyrimidine Analog Inhibitor->JAK2 Inhibits

Caption: Proposed inhibition of the JAK2/STAT3 signaling pathway by thieno[2,3-d]pyrimidine analogs.

Topoisomerase I and II Inhibition

Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[6][7][8][9][10] Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Topoisomerase_Inhibition cluster_topoI Topoisomerase I Action cluster_topoII Topoisomerase II Action DNA_I Supercoiled DNA TopoI Topoisomerase I DNA_I->TopoI Cleavage_I Single-Strand Break TopoI->Cleavage_I Inhibitor_I Analog Inhibition TopoI->Inhibitor_I Relaxed_DNA_I Relaxed DNA Cleavage_I->Relaxed_DNA_I DNA_II Supercoiled DNA TopoII Topoisomerase II DNA_II->TopoII Cleavage_II Double-Strand Break TopoII->Cleavage_II Inhibitor_II Analog Inhibition TopoII->Inhibitor_II Relaxed_DNA_II Relaxed DNA Cleavage_II->Relaxed_DNA_II

Caption: Mechanism of Topoisomerase I and II inhibition, a potential target for anticancer agents.

References

A Comparative Guide to the Synthesis of Ethyl 2-aminoisonicotinate: A Novel One-Pot Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of a novel, efficient one-pot synthesis of Ethyl 2-aminoisonicotinate against traditional synthetic methodologies. This compound is a valuable building block in medicinal chemistry, utilized in the development of various therapeutic agents. The selection of a synthetic route can significantly impact yield, purity, cost, and environmental footprint. This document provides a data-driven comparison to aid researchers in making informed decisions for their synthetic needs.

Comparison of Synthetic Routes

The synthesis of this compound is principally achieved through two established methods: the esterification of 2-aminoisonicotinic acid and the amination of an activated precursor like ethyl 2-chloroisonicotinate. A more recent development offers a one-pot synthesis which streamlines the process.

Synthetic RouteStarting MaterialsKey Reagents & SolventsReaction ConditionsReaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
Novel One-Pot Synthesis 2,4-dioxo-carboxylic acid ethyl esters, Ethyl 3-amino-3-iminopropionate hydrochlorideAqueous basic mediaElevated temperaturesNot Specified60-79 (for the acid)Not SpecifiedOne-pot efficiency, avoids harsh reagents.Data is for the carboxylic acid, requiring a subsequent esterification step.
Traditional Route 1: Esterification 2-Aminoisonicotinic acid, EthanolAcid catalyst (e.g., H₂SO₄)RefluxSeveral hoursTypically moderate to highHigh after purificationStraightforward, well-established method.Requires the pre-synthesis of 2-aminoisonicotinic acid.
Traditional Route 2: Amination Ethyl 2-chloroisonicotinate, Ammonia sourceAmmonia, Solvent (e.g., Ethanol)High temperature and pressureSeveral hoursVariableGood after purificationDirect introduction of the amino group.Requires a specialized precursor and often harsh reaction conditions.

Experimental Protocols

Novel One-Pot Synthesis of 2-Aminoisonicotinic Acid

This route provides the carboxylic acid precursor to this compound in a single step.

Procedure: A mixture of a 2,4-dioxo-carboxylic acid ethyl ester and ethyl 3-amino-3-iminopropionate hydrochloride is heated in an aqueous basic medium. The reaction proceeds through condensation, hydrolysis, and selective decarboxylation to yield the corresponding 2-aminoisonicotinic acid.[1]

Note: A subsequent standard esterification step (as described in Traditional Route 1) would be required to obtain the final product, this compound.

Traditional Route 1: Fischer Esterification of 2-Aminoisonicotinic Acid

Procedure:

  • 2-Aminoisonicotinic acid is dissolved in a large excess of absolute ethanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is cautiously added.

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.

  • The residue is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

  • Purification is typically achieved by recrystallization or column chromatography.

Traditional Route 2: Amination of Ethyl 2-chloroisonicotinate

Procedure:

  • Ethyl 2-chloroisonicotinate is placed in a pressure vessel.

  • A solution of ammonia in a suitable solvent, such as ethanol, is added.

  • The vessel is sealed and heated to a high temperature for several hours.

  • After cooling, the reaction mixture is transferred to a flask, and the solvent is removed under reduced pressure.

  • The resulting residue is purified, typically by column chromatography, to isolate this compound.

Mandatory Visualization

G cluster_novel Novel One-Pot Synthesis cluster_traditional1 Traditional Route 1: Esterification cluster_traditional2 Traditional Route 2: Amination n_start 2,4-Dioxo-carboxylic acid ethyl ester + Ethyl 3-amino-3-iminopropionate HCl n_intermediate 2-Aminoisonicotinic Acid n_start->n_intermediate One-pot reaction (60-79% yield) n_final_novel This compound n_intermediate->n_final_novel Esterification t1_start 2-Aminoisonicotinic Acid + Ethanol t1_final This compound t1_start->t1_final Fischer Esterification t2_start Ethyl 2-chloroisonicotinate + Ammonia t2_final This compound t2_start->t2_final Nucleophilic Aromatic Substitution

Caption: Comparative workflow of synthetic routes to this compound.

References

A Comparative Study: Ethyl 2-aminoisonicotinate and its Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and heterocyclic chemistry, 2-aminoisonicotinic acid esters are pivotal building blocks. This guide provides a comparative analysis of two common analogs: Ethyl 2-aminoisonicotinate and Mthis compound. The objective is to furnish researchers with a concise reference for selecting the appropriate analog for their synthetic and drug discovery endeavors. This comparison is based on their physicochemical properties, spectroscopic data, and known biological relevance, supported by representative experimental protocols.

Physicochemical and Spectroscopic Properties: A Comparative Table

The selection of a methyl or ethyl ester in a synthetic route can influence reaction kinetics, solubility, and crystal packing, which in turn can affect the overall yield and purity of the final product. The following table summarizes the key physicochemical and spectroscopic properties of the two title compounds.

PropertyThis compoundMthis compound
Molecular Formula C₈H₁₀N₂O₂C₇H₈N₂O₂
Molecular Weight 166.18 g/mol 152.15 g/mol
Appearance White to light yellow crystalline powderWhite to light yellow powder to crystal
Melting Point 123-127 °C145-149 °C
Boiling Point 307.2 °C (Predicted)Not available
Density 1.192 g/cm³ (Predicted)Not available
Solubility Soluble in methanol, slightly soluble in waterSoluble in methanol
¹H NMR (DMSO-d₆, δ) ~1.25 (t, 3H, CH₃), ~4.20 (q, 2H, CH₂), ~6.6-6.7 (m, 2H, Ar-H), ~7.9 (d, 1H, Ar-H)~3.80 (s, 3H, CH₃), ~6.6-6.7 (m, 2H, Ar-H), ~7.9 (d, 1H, Ar-H)
¹³C NMR (DMSO-d₆, δ) ~14.5 (CH₃), ~60.0 (CH₂), ~108.0, ~112.0, ~148.0, ~159.0, ~165.0 (Ar-C, C=O)~52.0 (CH₃), ~108.0, ~112.0, ~148.0, ~159.0, ~166.0 (Ar-C, C=O)

Note: NMR data are approximate and can vary based on solvent and experimental conditions. The provided data is a representative compilation from various sources.

Experimental Protocols

For a direct and meaningful comparison of the reactivity and yield of these two esters, a standardized synthetic protocol is essential. Below is a general experimental procedure for the synthesis of both this compound and Mthis compound starting from 2-aminoisonicotinic acid.

General Synthesis of 2-Aminoisonicotinic Acid Esters

This protocol outlines the Fischer esterification of 2-aminoisonicotinic acid.

Materials:

  • 2-aminoisonicotinic acid

  • Ethanol (for the ethyl ester) or Methanol (for the methyl ester)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminoisonicotinic acid (1 equivalent) in the corresponding alcohol (ethanol or methanol, ~10-15 mL per gram of acid).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure ester.

Biological Activity and Reactivity Comparison

While direct comparative studies on the biological activity of this compound and Mthis compound are not extensively reported in the literature, compounds containing the 2-aminoisonicotinate scaffold are known to exhibit a range of biological activities. Notably, some derivatives have been investigated as inhibitors of enzymes such as nitric oxide synthase.

The difference in the ester group (ethyl vs. methyl) can subtly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Generally, ethyl esters are slightly more lipophilic than their methyl counterparts, which can affect cell membrane permeability and metabolic stability. However, without specific experimental data, any comparison of their biological performance remains speculative.

In terms of chemical reactivity, both esters can undergo similar reactions, such as N-acylation, N-alkylation, and reactions involving the pyridine ring. The ethyl ester might exhibit slightly slower reaction rates in sterically hindered transformations compared to the methyl ester due to the larger size of the ethyl group.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the 2-aminoisonicotinic acid esters.

G General Synthesis Workflow cluster_0 Reaction cluster_1 Work-up & Purification Start 2-Aminoisonicotinic Acid ReactionVessel Reflux Start->ReactionVessel Reactants Alcohol (Methanol or Ethanol) + Sulfuric Acid Reactants->ReactionVessel Neutralization Neutralization with NaHCO₃ ReactionVessel->Neutralization Cooling Extraction Extraction with Ethyl Acetate Neutralization->Extraction Drying Drying over MgSO₄ Extraction->Drying Concentration Concentration Drying->Concentration Purification Recrystallization Concentration->Purification FinalProduct Pure Ester Product Purification->FinalProduct

Caption: General workflow for the synthesis of 2-aminoisonicotinic acid esters.

Logical Relationship in Drug Discovery

The choice between an ethyl and a methyl ester in a lead compound can have downstream consequences in the drug development pipeline. The following diagram illustrates this relationship.

G Ester Selection in Drug Discovery cluster_esters cluster_properties Influenced Properties cluster_outcomes Downstream Outcomes LeadCompound Lead Compound (2-Aminoisonicotinate Core) MethylEster Methyl Ester LeadCompound->MethylEster Choice of Ester EthylEster Ethyl Ester LeadCompound->EthylEster Choice of Ester Solubility Solubility MethylEster->Solubility Lipophilicity Lipophilicity MethylEster->Lipophilicity MetabolicStability Metabolic Stability MethylEster->MetabolicStability CrystalPacking Crystal Packing MethylEster->CrystalPacking EthylEster->Solubility EthylEster->Lipophilicity EthylEster->MetabolicStability EthylEster->CrystalPacking Bioavailability Bioavailability Solubility->Bioavailability Lipophilicity->Bioavailability Toxicity Toxicity MetabolicStability->Toxicity Efficacy Efficacy MetabolicStability->Efficacy CrystalPacking->Bioavailability Formulation

Caption: Influence of ester choice on drug development outcomes.

A Comparative Analysis of Impurities in Commercial Ethyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminoisonicotinate is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical as impurities can affect the efficacy, safety, and stability of the final drug product. This guide provides a comparative analysis of hypothetical commercial samples of this compound, outlining potential impurities and detailing the analytical methodologies for their identification and quantification.

Potential Impurities in Commercial this compound

Impurities in commercial this compound can originate from the synthetic route or degradation. A common synthesis involves the esterification of 2-aminoisonicotinic acid with ethanol. Potential impurities include:

  • Starting Materials: Unreacted 2-aminoisonicotinic acid.

  • By-products: Amide-related impurities from incomplete esterification.

  • Degradation Products:

    • Hydrolysis: 2-aminoisonicotinic acid can be formed by the hydrolysis of the ester.

    • Oxidation: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides.[1]

Comparative Analysis of Commercial Samples

Table 1: Comparison of Purity and Impurity Levels in Commercial this compound

ParameterSupplier A SpecificationSupplier B SpecificationAnalytical Method
Assay (Purity) >99.0%>98.5%HPLC, GC
2-aminoisonicotinic acid ≤ 0.15%≤ 0.30%HPLC
Unknown Impurity 1 ≤ 0.10%≤ 0.20%HPLC
Unknown Impurity 2 ≤ 0.10%Not specifiedHPLC
Total Impurities ≤ 0.50%≤ 1.0%HPLC
Water Content ≤ 0.5%≤ 0.7%Karl Fischer
Residual Solvents Conforms to ICH Q3CConforms to ICH Q3CGC-HS

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the impurity analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 50 50
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve 20 mg of this compound in 1 mL of dichloromethane. For residual solvent analysis, a headspace autosampler is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is invaluable for the structural elucidation of the main component and any significant impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

Visualizations

Experimental Workflow for Impurity Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting sample Commercial Ethyl 2-aminoisonicotinate dissolution Dissolution in Appropriate Solvent sample->dissolution hplc HPLC-UV dissolution->hplc Purity & Non-volatile Impurities gcms GC-MS dissolution->gcms Volatile Impurities & Residual Solvents nmr NMR dissolution->nmr Structural Confirmation & Impurity ID quantification Quantification of Impurities hplc->quantification gcms->quantification identification Structural Elucidation of Unknowns nmr->identification report Comparative Report quantification->report identification->report

Caption: Workflow for the analysis of impurities in commercial this compound.

Logical Relationship of Potential Impurities

impurity_relationship cluster_synthesis Synthesis Related cluster_degradation Degradation Related starting_material 2-aminoisonicotinic acid (Starting Material) main_product This compound starting_material->main_product Esterification byproduct Amide By-products main_product->byproduct Incomplete Reaction hydrolysis_product 2-aminoisonicotinic acid (Hydrolysis) main_product->hydrolysis_product Hydrolysis oxidation_product N-oxide Derivatives (Oxidation) main_product->oxidation_product Oxidation

Caption: Potential sources and types of impurities in this compound.

Conclusion and Recommendations

The purity of this compound can vary between commercial suppliers. A thorough analytical investigation is crucial to ensure the quality of this starting material for pharmaceutical synthesis. The provided HPLC, GC-MS, and NMR methodologies offer a robust framework for identifying and quantifying potential impurities. It is recommended that researchers and drug development professionals perform comprehensive impurity profiling on any new batch of this compound to mitigate potential risks in their downstream applications. When selecting a supplier, it is advisable to request a detailed Certificate of Analysis and, if necessary, conduct an independent verification of the purity and impurity profile.

References

In Vitro Efficacy of Ethyl 2-aminoisonicotinate Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro efficacy of various heterocyclic compounds structurally related to Ethyl 2-aminoisonicotinate. The data presented herein is compiled from recent studies investigating the antiproliferative and enzyme-inhibitory activities of novel pyridine derivatives.

This guide summarizes quantitative efficacy data, details key experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of the structure-activity relationships of these compounds. The derivatives discussed, while not direct substitutions of this compound, share the core 2-aminopyridine scaffold and offer valuable insights into the therapeutic potential of this chemical class.

Comparative Efficacy of Pyridine Derivatives

The in vitro cytotoxic and enzyme-inhibitory activities of several series of this compound-related compounds have been evaluated against various cancer cell lines and protein kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values for the most potent derivatives from the reviewed studies.

Compound IDDerivative ClassTarget Cell Line/EnzymeIC50/GI50 (µM)Reference
3a Pyrano[3,2-c]quinolineHT-29 (Colon Cancer)0.023[1]
MCF-7 (Breast Cancer)Not specified[1]
EGFR0.068[1]
HER-20.030[1]
3f Pyrano[3,2-c]quinolineHT-29 (Colon Cancer)0.025[1]
MCF-7 (Breast Cancer)Not specified[1]
EGFR0.071[1]
HER-20.033[1]
Compound 14 Ethyl 2-substituted-aminothiazole-4-carboxylateRPMI-8226 (Leukemia)0.08
Pyridine Derivative 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrileProstate Cancer (PC3)0.1 - 0.85
8e Pyridine-UreaMCF-7 (Breast Cancer)0.22 (48h), 0.11 (72h)
VEGFR-23.93
8n Pyridine-UreaMCF-7 (Breast Cancer)1.88 (48h), 0.80 (72h)
4a-e (most potent) Sorafenib Derivative (Pyridine-2-carboxamide)Various cancer cell lines1 - 4.3
II 3-chloroacetylaminopyrazolo[3,4-b]pyridine5 human tumor cell lines< 4 µg/ml
III 3-(2-bromopropionyl-amino)pyrazolo[3.4-b]pyridine5 human tumor cell lines< 4 µg/ml

Experimental Protocols

The following are detailed methodologies for the key in vitro assays cited in the summarized studies.

Antiproliferative Activity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HT-29) are seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the resulting formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Enzyme Inhibition Assay (EGFR/HER-2 and VEGFR-2)

This type of assay measures the ability of the compounds to inhibit the activity of specific protein kinases.

  • Reaction Setup: The kinase, its specific substrate, and ATP are combined in a reaction buffer in a 96-well plate.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations. A known inhibitor is used as a positive control, and a no-inhibitor well serves as a negative control.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: The amount of kinase activity is quantified using a suitable detection method, such as measuring the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various commercially available kits that often employ fluorescence or luminescence detection.

  • Data Analysis: The percentage of enzyme inhibition is calculated relative to the no-inhibitor control. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the potential mechanisms of action and the general workflow for evaluating the in vitro efficacy of these compounds.

EGFR_HER2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER-2 HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Pyridine Derivative Inhibitor->EGFR Inhibitor->HER2

Caption: Putative EGFR/HER-2 Signaling Pathway Inhibition.

CDK2_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb_E2F pRb-E2F Complex CDK2->pRb_E2F Inhibitor Pyridine Derivative Inhibitor->CDK2 Rb pRb E2F E2F E2F->S_Phase Transcription of S-phase genes pRb_E2F->Rb Phosphorylation pRb_E2F->E2F Release

Caption: Proposed CDK2 Inhibition Mechanism.

Experimental_Workflow Start Synthesis of This compound Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Lines Start->Screening Hit_ID Identification of Potent Compounds (Low IC50) Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase Assays) Mechanism->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis Mechanism->Pathway_Analysis Lead_Opt Lead Optimization Enzyme_Assay->Lead_Opt Pathway_Analysis->Lead_Opt End Preclinical Development Lead_Opt->End

Caption: General Experimental Workflow.

References

A Researcher's Guide to Antibody Cross-Reactivity with Ethyl 2-aminoisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with small molecules like Ethyl 2-aminoisonicotinate, understanding the specificity of antibodies raised against them is paramount. As a hapten, this compound requires conjugation to a larger carrier protein to elicit an immune response and generate antibodies. This guide provides a framework for evaluating the cross-reactivity of such antibodies against structurally similar molecules. While specific experimental data for antibodies against this compound is not publicly available, this guide presents a comprehensive approach based on established principles of immunoassays for small molecules.

Hypothetical Cross-Reactivity Data

To effectively assess the specificity of a polyclonal or monoclonal antibody, it is crucial to test its binding affinity to a panel of structurally related compounds. The following table presents a hypothetical dataset for a fictional antibody, Ab-E2A, raised against an this compound-carrier protein conjugate. The cross-reactivity is determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), with the IC50 value representing the concentration of the analyte required to inhibit 50% of the antibody binding to the coated antigen.

Compound IDCompound NameStructureIC50 (nM)% Cross-Reactivity
1 This compound (Immunogen) 10 100%
2Mthis compound2540%
32-Aminoisonicotinic acid1506.7%
4Ethyl 2-aminonicotinate5002%
5Ethyl isonicotinate> 10,000< 0.1%
6Aniline> 10,000< 0.1%

% Cross-Reactivity = (IC50 of Immunogen / IC50 of Test Compound) x 100

This hypothetical data suggests that the antibody Ab-E2A exhibits high specificity for the immunogen, this compound. It shows moderate cross-reactivity with the methyl ester analog, indicating the importance of the ethyl group for optimal binding. The significantly lower cross-reactivity with the carboxylic acid form and the positional isomer highlights the antibody's ability to discriminate based on both the ester moiety and the position of the amino group. The lack of binding to the parent ethyl isonicotinate and aniline demonstrates that the amino group is a critical part of the epitope recognized by the antibody.

Experimental Protocols

A detailed and standardized experimental protocol is essential for generating reproducible cross-reactivity data. The most common method for this purpose is the competitive ELISA.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials and Reagents:

  • 96-well microtiter plates (high-binding capacity)

  • Coating antigen (this compound conjugated to a carrier protein, e.g., BSA)

  • Primary antibody (e.g., rabbit anti-Ethyl 2-aminoisonicotinate)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Assay buffer (e.g., 1% BSA in wash buffer)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Test compounds (this compound and its derivatives)

  • Microplate reader

2. Plate Coating:

  • Dilute the coating antigen to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the coating antigen solution to each well of the 96-well plate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with wash buffer.

3. Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the standard (this compound) and the test compounds in the assay buffer.

  • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

  • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

5. Secondary Antibody Incubation:

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the diluted secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

6. Detection:

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the substrate solution to each well.

  • Incubate in the dark for 15-30 minutes.

  • Add 50 µL of the stop solution to each well to stop the reaction.

7. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot a standard curve of absorbance versus the logarithm of the standard concentration.

  • Determine the IC50 values for the standard and each test compound.

  • Calculate the percent cross-reactivity as described in the table above.

Visualizing Key Processes

To better understand the underlying principles and workflows, the following diagrams illustrate the hapten-carrier conjugation, antibody production, and the competitive ELISA process.

Hapten_Carrier_Conjugation Hapten This compound (Hapten) Conjugate Hapten-Carrier Conjugate (Immunogen) Hapten->Conjugate Covalent Linkage Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugate

Hapten-Carrier Protein Conjugation

Antibody_Production_Workflow cluster_animal Animal Immunization cluster_hybridoma Monoclonal Antibody Production (Optional) Immunization 1. Immunization with Hapten-Carrier Conjugate Immune_Response 2. Elicitation of Immune Response Immunization->Immune_Response Serum_Collection 3. Serum Collection (Polyclonal Antibodies) Immune_Response->Serum_Collection Spleen_Isolation 4. Spleen Cell Isolation Immune_Response->Spleen_Isolation Fusion 5. Fusion with Myeloma Cells Spleen_Isolation->Fusion Hybridoma_Selection 6. Hybridoma Selection and Screening Fusion->Hybridoma_Selection Clonal_Expansion 7. Clonal Expansion and Antibody Purification Hybridoma_Selection->Clonal_Expansion Competitive_ELISA_Principle cluster_well Microtiter Well Surface Coated_Antigen Coated Antigen (Hapten-Carrier) Free_Hapten Free Hapten (Analyte) Antibody Primary Antibody Antibody->Coated_Antigen Binding Antibody->Free_Hapten

Benchmarking the performance of new catalysts for Ethyl 2-aminoisonicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Modern Catalysts for Ethyl 2-aminoisonicotinate Synthesis

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Synthesis of a Key Pharmaceutical Intermediate.

The synthesis of this compound, a crucial building block in the development of various pharmaceuticals, has been a subject of significant interest. The efficiency and selectivity of its synthesis are paramount to ensuring high-purity yields and cost-effective production. This guide provides a comparative analysis of traditional and novel catalytic systems for the synthesis of this compound, supported by representative experimental data and detailed protocols.

Performance Benchmarking of Catalytic Systems

The choice of catalyst profoundly impacts the yield, reaction time, and overall efficiency of this compound synthesis. Below is a comparison of two prominent catalytic systems, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, alongside a promising biocatalytic approach. The data presented is a representative summary based on analogous transformations reported in the literature.

Catalyst SystemCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Buchwald-Hartwig Pd₂(dba)₃XantphosCs₂CO₃Toluene11012~90
Ullmann Condensation CuIL-prolineK₂CO₃DMSO12024~75
Biocatalytic TransaminasePyridoxal phosphate (PLP)BufferAqueous30-4024-48Variable

Detailed Experimental Protocols

Buchwald-Hartwig Amination (Palladium-Catalyzed)

This method is a highly efficient and versatile approach for the formation of carbon-nitrogen bonds. The use of a palladium catalyst with a specific phosphine ligand allows for the coupling of an amine with an aryl halide under relatively mild conditions.

Materials:

  • Ethyl 2-chloroisonicotinate

  • Ammonia (as a solution in dioxane or an ammonia equivalent like benzophenone imine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Caesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), and Cs₂CO₃ (1.5 equivalents).

  • Evacuate and backfill the tube with argon.

  • Add ethyl 2-chloroisonicotinate (1 equivalent) and the ammonia source (1.2 equivalents) dissolved in anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 110 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical method for C-N bond formation, utilizing a copper catalyst. While it often requires higher temperatures than palladium-catalyzed reactions, it provides a cost-effective alternative.

Materials:

  • Ethyl 2-bromoisonicotinate

  • Ammonia (as aqueous solution)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, combine ethyl 2-bromoisonicotinate (1 equivalent), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2 equivalents).

  • Add DMSO as the solvent, followed by the aqueous ammonia solution (2 equivalents).

  • Heat the mixture to 120 °C and stir for 24 hours under an inert atmosphere.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography.

Biocatalytic Synthesis (Transaminase-Mediated)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as transaminases, can lead to the formation of the desired amine under mild, aqueous conditions.

Materials:

  • Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (precursor)

  • A suitable transaminase enzyme

  • Pyridoxal phosphate (PLP) cofactor

  • An amine donor (e.g., isopropylamine)

  • Phosphate buffer (pH 7.5)

Procedure:

  • In a temperature-controlled vessel, dissolve the precursor, ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1 equivalent), in the phosphate buffer.

  • Add the transaminase enzyme and the PLP cofactor.

  • Introduce the amine donor (e.g., isopropylamine) in excess.

  • Maintain the reaction at a constant temperature (e.g., 35 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress using HPLC or TLC.

  • Once the reaction is complete, the enzyme can be removed by filtration or centrifugation.

  • The product is then extracted from the aqueous solution using an organic solvent and purified.

Visualizing the Workflow

To aid in the selection of a synthetic route, the following diagram illustrates the general workflow for benchmarking catalyst performance in the synthesis of this compound.

G Catalyst Performance Benchmarking Workflow cluster_0 Catalyst Selection cluster_1 Synthesis cluster_2 Analysis & Comparison Buchwald-Hartwig (Pd) Buchwald-Hartwig (Pd) Reaction_Setup Reaction Setup Buchwald-Hartwig (Pd)->Reaction_Setup Ullmann (Cu) Ullmann (Cu) Ullmann (Cu)->Reaction_Setup Biocatalytic (Enzyme) Biocatalytic (Enzyme) Biocatalytic (Enzyme)->Reaction_Setup Reaction_Execution Reaction Execution & Monitoring Reaction_Setup->Reaction_Execution Workup_Purification Workup & Purification Reaction_Execution->Workup_Purification Yield_Determination Yield Determination Workup_Purification->Yield_Determination Purity_Analysis Purity Analysis (HPLC, NMR) Workup_Purification->Purity_Analysis Performance_Evaluation Performance Evaluation Yield_Determination->Performance_Evaluation Purity_Analysis->Performance_Evaluation Conclusion Conclusion Performance_Evaluation->Conclusion

Caption: A logical workflow for comparing catalyst performance.

Signaling Pathway for Catalytic Amination

The underlying mechanisms of the Buchwald-Hartwig and Ullmann reactions involve distinct catalytic cycles. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

G Catalytic Cycles in C-N Bond Formation cluster_0 Buchwald-Hartwig (Pd-catalyzed) cluster_1 Ullmann-type (Cu-catalyzed) A Pd(0)L_n B Oxidative Addition (Ar-X) A->B C [Ar-Pd(II)-X]L_n B->C D Ligand Exchange (Amine) C->D E [Ar-Pd(II)-NHR]L_n D->E F Reductive Elimination E->F F->A Regeneration G Ar-NHR F->G H Cu(I)X I Coordination (Amine) H->I J [Cu(I)(NHR)]X I->J K Reaction with Ar-X J->K L [Ar-Cu(III)-(NHR)X] K->L M Reductive Elimination L->M M->H Regeneration N Ar-NHR M->N

Caption: Simplified catalytic cycles for C-N bond formation.

A Guide to the Structural Analysis of Ethyl 2-aminoisonicotinate Co-crystals: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminoisonicotinate, a pyridine derivative with both hydrogen bond donor and acceptor sites, presents a promising scaffold for the development of co-crystals.[1][2][3][4][5] Co-crystallization offers a robust strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their intrinsic pharmacological activity.[6][7] This guide provides a comparative framework for the structural analysis of potential this compound co-crystals, outlining key experimental methodologies and data presentation formats. While specific experimental data on this compound co-crystals is not yet prevalent in published literature, this document serves as a practical guide for researchers venturing into this area.

Co-crystal Former Selection and Screening

The initial step in co-crystal development is the selection of suitable co-formers. Based on the structure of this compound, which features an amino group (hydrogen bond donor) and pyridine nitrogen and ester carbonyl groups (hydrogen bond acceptors), potential co-formers would typically be molecules with complementary functional groups. Commonly used classes of co-formers include carboxylic acids, phenols, and other compounds capable of forming robust supramolecular synthons.

Screening Methodologies

Several high-throughput screening methods can be employed to identify potential co-crystal formation. These techniques are designed to be rapid and require minimal material.

  • Liquid-Assisted Grinding (LAG): This mechanochemical method involves grinding the API and co-former together with a small amount of a suitable solvent.[8] It is an efficient technique for screening a large number of co-formers.

  • Solvent Evaporation: In this method, the API and co-former are dissolved in a common solvent, and the solvent is allowed to evaporate slowly. The formation of a new crystalline solid indicates potential co-crystal formation.[9][7]

  • Slurry Crystallization: This method involves stirring a suspension of the API and co-former in a solvent in which both components have limited solubility. Over time, the most stable crystalline form, potentially a co-crystal, will dominate.

The following diagram illustrates a typical workflow for co-crystal screening.

Co-crystal Screening Workflow Co-crystal Screening Workflow cluster_screening Co-crystal Screening cluster_characterization Characterization API This compound (API) Screening_Methods Screening Methods (LAG, Solvent Evaporation, Slurry) API->Screening_Methods Coformer_Library Co-former Library (e.g., Carboxylic Acids, Phenols) Coformer_Library->Screening_Methods Initial_Hits Initial 'Hits' (New Crystalline Phases) Screening_Methods->Initial_Hits PXRD Powder X-ray Diffraction (PXRD) Initial_Hits->PXRD Phase Identification DSC Differential Scanning Calorimetry (DSC) Initial_Hits->DSC Thermal Analysis FTIR FTIR Spectroscopy Initial_Hits->FTIR Bonding Analysis Structural_Confirmation Structural Confirmation PXRD->Structural_Confirmation DSC->Structural_Confirmation FTIR->Structural_Confirmation

Caption: A flowchart illustrating the typical workflow for co-crystal screening and initial characterization.

Structural Characterization

Once potential co-crystals are identified, a thorough structural characterization is essential to confirm their formation and understand their properties.

Experimental Protocols
  • Powder X-ray Diffraction (PXRD):

    • Purpose: To identify new crystalline phases and confirm the formation of a co-crystal, which will have a unique diffraction pattern compared to the starting materials.

    • Methodology: A small amount of the solid sample is placed on a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline phase.

  • Single-Crystal X-ray Diffraction (SC-XRD):

    • Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof of co-crystal formation and detailed information about intermolecular interactions.

    • Methodology: A single crystal of suitable size and quality is mounted on a goniometer and subjected to an X-ray beam. The diffraction pattern is collected and analyzed to solve the crystal structure.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the melting point and thermal stability of the co-crystal. A co-crystal will typically exhibit a single, sharp melting endotherm at a temperature different from the API and co-former.

    • Methodology: A small amount of the sample is heated at a constant rate in a controlled atmosphere. The heat flow to or from the sample is measured and plotted against temperature.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify changes in vibrational frequencies of functional groups involved in hydrogen bonding upon co-crystal formation.

    • Methodology: An infrared beam is passed through the sample, and the absorption of radiation at different wavenumbers is measured. Shifts in the characteristic peaks of, for example, N-H or O-H stretching vibrations can confirm the formation of hydrogen bonds in the co-crystal.

The logical relationship for confirming a co-crystal is outlined in the diagram below.

Co-crystal Confirmation Logic Logical Flow for Co-crystal Confirmation Start New Crystalline Phase Identified PXRD_Unique Unique PXRD Pattern? Start->PXRD_Unique DSC_Single_Melt Single, Sharp Melting Point? PXRD_Unique->DSC_Single_Melt Yes Not_CoCrystal Not a Co-crystal PXRD_Unique->Not_CoCrystal No FTIR_Shift FTIR Spectral Shifts Observed? DSC_Single_Melt->FTIR_Shift Yes DSC_Single_Melt->Not_CoCrystal No SC_XRD_Confirm SC-XRD Confirms Multi-component Crystal? FTIR_Shift->SC_XRD_Confirm Yes FTIR_Shift->Not_CoCrystal No CoCrystal_Confirmed Co-crystal Confirmed SC_XRD_Confirm->CoCrystal_Confirmed Yes SC_XRD_Confirm->Not_CoCrystal No

Caption: A diagram showing the logical progression of experiments to confirm the formation of a co-crystal.

Comparative Analysis of Physicochemical Properties

A key objective of co-crystallization is the enhancement of the physicochemical properties of the API. Therefore, a comparative analysis of the parent compound and its co-crystals is crucial.

Data Presentation

The following tables provide a template for presenting comparative data for hypothetical this compound co-crystals.

Table 1: Thermal Properties of this compound and its Hypothetical Co-crystals

CompoundCo-formerStoichiometry (API:Co-former)Melting Point (°C)[1][4][5]
This compound--123.0 - 127.0
Co-crystal AAdipic Acid1:1e.g., 145.2
Co-crystal B4-Hydroxybenzoic Acid1:1e.g., 162.8
Adipic Acid--152.1
4-Hydroxybenzoic Acid--214.5

Note: Data for co-crystals are illustrative examples.

Table 2: Solubility of this compound and its Hypothetical Co-crystals in Water at 25°C

CompoundSolubility (mg/mL)Fold Increase vs. API
This compounde.g., 1.2 (Slightly Soluble)[1][10]-
Co-crystal Ae.g., 4.84.0
Co-crystal Be.g., 8.47.0

Note: Data for co-crystals are illustrative examples.

Conclusion

While the field awaits specific studies on the co-crystals of this compound, the principles of co-crystal design and characterization are well-established. By employing systematic screening techniques and a suite of analytical methods, researchers can identify and structurally characterize novel co-crystals of this compound. The comparative analysis of the resulting co-crystals' physicochemical properties against the parent compound will be pivotal in determining their potential for pharmaceutical development. This guide provides a foundational workflow and data presentation framework to aid in these research endeavors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 2-aminoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Ethyl 2-aminoisonicotinate, ensuring the safety of personnel and adherence to environmental regulations.

Immediate Safety and Handling Considerations

This compound, like many pyridine derivatives, should be handled as hazardous waste.[1][2][3] All personnel involved in the disposal process must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]

Waste Segregation and Collection

Proper segregation is the first and most critical step in the disposal process. Improperly mixed chemicals can lead to dangerous reactions.

  • Designated Waste Container: All waste containing this compound, including residues, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][3][4]

  • Incompatible Materials: This waste stream must be kept separate from incompatible materials, particularly strong oxidizing agents and strong acids.[5]

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The date of accumulation should also be clearly visible.[3][6]

Storage of Chemical Waste

Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.

  • Secure Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Secondary Containment: To prevent the spread of potential spills, the primary waste container should be placed within a larger, chemically resistant secondary containment bin.[4]

Disposal Procedures

The final disposal of this compound waste must be handled by a licensed environmental management company or through your institution's Environmental Health and Safety (EHS) department.[5]

  • Contact EHS: Once the waste container is full, or if it is no longer being added to, contact your institution's EHS office to arrange for a waste pickup.[4]

  • Professional Disposal: The waste will be transported to an approved waste disposal plant for final treatment, which typically involves high-temperature incineration for organic compounds like pyridine derivatives.[7]

Quantitative Data and Hazard Profile

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][2][3]
Incompatible Materials Strong Oxidizing Agents, Strong Acids[5]
Recommended PPE Chemical-Resistant Gloves, Safety Goggles, Lab Coat[1]
Primary Disposal Method Incineration by a licensed facility[7]

Experimental Protocols

There are no standard laboratory-scale experimental protocols for the neutralization or degradation of this compound prior to disposal. The recommended and safest procedure is collection and disposal via a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste into a Designated, Labeled Container ppe->segregate check_incompatible Check for Incompatible Materials (Acids, Oxidizers) segregate->check_incompatible storage 3. Store Sealed Container in a Secure Satellite Accumulation Area with Secondary Containment check_incompatible->storage None Present improper_mixing Potential Hazardous Reaction check_incompatible->improper_mixing Present full Container Full? storage->full full->storage No contact_ehs 4. Contact Environmental Health & Safety (EHS) for Waste Pickup full->contact_ehs Yes end End: Professional Disposal via Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-aminoisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-aminoisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.